molecular formula C8H14BrNO2 B019083 Arecoline-d5 Hydrobromide Salt CAS No. 131448-18-5

Arecoline-d5 Hydrobromide Salt

Katalognummer: B019083
CAS-Nummer: 131448-18-5
Molekulargewicht: 241.14 g/mol
InChI-Schlüssel: AXOJRQLKMVSHHZ-UKYXHEKWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Arecoline-d5 Hydrobromide Salt, also known as this compound, is a useful research compound. Its molecular formula is C8H14BrNO2 and its molecular weight is 241.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl 2,6-dideuterio-1-(trideuteriomethyl)-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.BrH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H/i1D3,5D,6D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOJRQLKMVSHHZ-UKYXHEKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)C(=O)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1CC=C(C(N1C([2H])([2H])[2H])[2H])C(=O)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80486722
Record name Arecoline-d5 Hydrobromide Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131448-18-5
Record name Arecoline-d5 Hydrobromide Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Arecoline-d5 Hydrobromide Salt for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of Arecoline-d5 Hydrobromide Salt, designed for researchers, scientists, and drug development professionals. It delves into the synthesis, physicochemical properties, mechanism of action, and, most critically, its application as a stable isotope-labeled internal standard in bioanalytical studies. The methodologies and insights presented herein are grounded in established scientific principles to ensure accuracy, reliability, and reproducibility in a laboratory setting.

Introduction: The Significance of this compound in Quantitative Analysis

Arecoline, a natural alkaloid found in the nuts of the Areca catechu palm, is a potent agonist of muscarinic acetylcholine receptors and has been the subject of extensive pharmacological and toxicological research.[1] To accurately quantify arecoline in complex biological matrices such as plasma, urine, or tissue homogenates, a robust analytical method is essential. This compound serves as an indispensable tool in this context.[2] It is a deuterated analog of arecoline hydrobromide, where five hydrogen atoms have been replaced by their heavier isotope, deuterium.[3] This isotopic labeling renders the molecule chemically identical to the analyte of interest in terms of extraction and chromatographic behavior, yet distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry.[2] This key difference allows it to be used as an internal standard to correct for variations in sample preparation and instrument response, thereby significantly enhancing the accuracy and precision of quantitative analyses.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design, including solvent selection, storage, and analytical method development.

PropertyValueSource(s)
CAS Number 131448-18-5[4]
Molecular Formula C₈H₈D₅NO₂·HBr[4]
Molecular Weight 241.14 g/mol [4]
IUPAC Name methyl 2,6-dideuterio-1-(trideuteriomethyl)-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide[3]
Appearance Off-white solid[5]
Melting Point 177-179 °C (for non-deuterated form)[6]
pKa ~6.8 (for conjugate acid of non-deuterated form)[6]
Solubility Soluble in water and methanol[1]

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthesis could start from a suitable precursor and utilize deuterated reagents. One possible approach involves the following key steps:

  • N-methylation with a deuterated source: Reaction of a precursor amine with a deuterated methylating agent, such as methyl-d3 iodide (CD₃I), would introduce the trideuteriomethyl group.

  • Deuterium exchange or reduction: Introduction of deuterium at the C2 and C6 positions could be achieved through various methods, such as acid- or base-catalyzed exchange reactions in a deuterated solvent (e.g., D₂O) on a suitable intermediate, or by reduction of a precursor with a deuterium source like sodium borodeuteride (NaBD₄).

  • Salt formation: The final step would involve reacting the deuterated arecoline free base with hydrobromic acid to yield the stable hydrobromide salt.

G cluster_synthesis Proposed Synthesis Workflow start Precursor Molecule (e.g., Methyl Nicotinate) step1 N-methylation with CD3I or similar d3-source start->step1 Introduces N-(methyl-d3) step2 Reduction/Exchange with Deuterium Source (e.g., NaBD4, D2O) step1->step2 Introduces C2-D and C6-D step3 Purification of Arecoline-d5 Free Base step2->step3 Isolation step4 Salt Formation with HBr step3->step4 Protonation end_product This compound step4->end_product

A proposed workflow for the synthesis of this compound.
Analytical Characterization

Confirmation of the structure and isotopic enrichment of the synthesized this compound would be achieved through a combination of analytical techniques:

  • Mass Spectrometry (MS): To confirm the correct molecular weight and isotopic distribution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The absence of signals corresponding to the N-methyl protons and the protons at the C2 and C6 positions would confirm successful deuteration.

    • ¹³C NMR: The signals for the deuterated carbons would show characteristic splitting patterns due to carbon-deuterium coupling.

    • ²H NMR: Would show signals corresponding to the incorporated deuterium atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The C-D stretching vibrations would appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretches (around 2800-3000 cm⁻¹). The FTIR spectrum of non-deuterated arecoline shows characteristic peaks for C=O, C=C, and C-N stretching vibrations.[8]

Mechanism of Action of the Parent Compound, Arecoline

Arecoline-d5, being an isotopologue, is expected to have the same mechanism of action as arecoline. Arecoline primarily functions as a non-selective agonist of muscarinic acetylcholine receptors (mAChRs), with a higher affinity for the M1, M2, and M3 subtypes.[1] These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects in the central and peripheral nervous systems.

The activation of different mAChR subtypes triggers distinct downstream signaling cascades:

  • M1, M3, and M5 Receptors: These are coupled to Gq/11 proteins. Upon agonist binding, they activate phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction and glandular secretion.

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can result in effects such as a decrease in heart rate.

G cluster_pathway Arecoline's Muscarinic Receptor Signaling cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway Arecoline Arecoline M1_M3_M5 M1, M3, M5 Receptors Arecoline->M1_M3_M5 M2_M4 M2, M4 Receptors Arecoline->M2_M4 Gq Gq/11 Protein M1_M3_M5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC leads to Response_Gq Physiological Response (e.g., Smooth Muscle Contraction) Ca_PKC->Response_Gq Gi Gi/o Protein M2_M4->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Response_Gi Physiological Response (e.g., ↓ Heart Rate) cAMP->Response_Gi

Simplified signaling pathways of arecoline via muscarinic receptors.

Application in Bioanalytical Methods: A Self-Validating System

The primary and most critical application of this compound is as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] The inclusion of a stable isotope-labeled IS creates a self-validating system for each sample, as the analyte and the IS are affected similarly by variations during sample processing and analysis.

Rationale for Using a Deuterated Internal Standard
  • Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte in the mass spectrometer's source. Since the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects, allowing for accurate correction.

  • Compensation for Extraction Inefficiency: Losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction will affect both the analyte and the IS to the same extent. The ratio of their signals remains constant, ensuring accurate quantification.

  • Improved Precision and Accuracy: By accounting for variability at multiple stages of the analytical process, the use of a deuterated IS significantly improves the precision and accuracy of the measurement, which is crucial for pharmacokinetic and toxicokinetic studies.[10][11]

Detailed Experimental Protocol: Quantification of Arecoline in Human Plasma by LC-MS/MS

This protocol is a synthesized methodology based on established practices for the analysis of arecoline and similar compounds.[9][12]

5.2.1. Materials and Reagents

  • Arecoline (analyte) standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

5.2.2. Sample Preparation (Solid-Phase Extraction)

  • Spiking: To 200 µL of plasma sample, add 20 µL of this compound working solution (e.g., at 100 ng/mL in methanol) to act as the internal standard.

  • Pre-treatment: Add 400 µL of 4% phosphoric acid in water, vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

G cluster_spe Solid-Phase Extraction Workflow plasma Plasma Sample (200 µL) spike Spike with Arecoline-d5 IS (20 µL) plasma->spike pretreat Pre-treat with 4% Phosphoric Acid spike->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (Acetic Acid, Methanol) load->wash elute Elute with 5% NH4OH in Methanol wash->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase (100 µL) evap->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

A typical solid-phase extraction workflow for arecoline from plasma.

5.2.3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate arecoline from matrix components, for example:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Arecoline: Precursor ion (Q1) m/z 156.1 → Product ion (Q3) m/z 96.1 (example transition)

    • Arecoline-d5: Precursor ion (Q1) m/z 161.1 → Product ion (Q3) m/z 101.1 (example transition)

  • Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature) and collision energies for maximum signal intensity.

5.2.4. Data Analysis and Validation

  • Quantification: The concentration of arecoline in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

  • Method Validation: The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[10][11]

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring the safe and effective use of all laboratory reagents is paramount.

  • Handling: Arecoline Hydrobromide is a potent cholinergic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1] All handling should be performed in a well-ventilated area or a fume hood.

  • Storage: this compound should be stored in a tightly sealed container, protected from light and moisture, at the temperature recommended by the supplier (typically -20°C for long-term storage).[3]

  • Safety: While a specific safety data sheet (SDS) for the deuterated form may not be widely available, the safety precautions for arecoline hydrobromide should be followed. It is classified as toxic if swallowed.[13] Deuterated compounds generally have a similar toxicological profile to their non-deuterated counterparts, though metabolic rates can sometimes be altered.

Conclusion

This compound is a critical tool for researchers in pharmacology, toxicology, and drug metabolism. Its use as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis allows for the development of highly accurate, precise, and robust quantitative methods. By providing a self-validating system for each sample, it ensures the integrity of data generated in preclinical and clinical studies. The detailed methodologies and foundational principles outlined in this guide are intended to empower researchers to confidently and effectively utilize this essential analytical standard in their work.

References

  • CN101624368A - Process for producing arecoline hydrobromide - Google Patents. (n.d.).
  • Process of Arecoline Extraction - Chemistry Stack Exchange. (2023, February 14). Retrieved January 26, 2026, from [Link]

  • Arecoline - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva - MDPI. (2023, October 19). Retrieved January 26, 2026, from [Link]

  • Arecoline, a major alkaloid of areca nut, inhibits p53, represses DNA repair, and triggers DNA damage response in human epithelial cells | Request PDF - ResearchGate. (2025, August 7). Retrieved January 26, 2026, from [Link]

  • Arecoline Hydrobromide | C8H14BrNO2 | CID 9301 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • ACROLEIN, CROTONALDEHYDE, AND ARECOLINE - IARC Publications. (n.d.). Retrieved January 26, 2026, from [Link]

  • Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Arecoline | C8H13NO2 | CID 2230 - PubChem - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Development and validation of a rapid LC-MS/MS method for simultaneous quantification of arecoline and its two active metabolites in rat plasma and its application to a pharmacokinetic study - PubMed. (2018, May 30). Retrieved January 26, 2026, from [Link]

  • Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • FTIR spectra of (A) standard arecoline and (B) arecoline extract. - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Quantification of arecoline (areca nut alkaloid) in neonatal biological matrices by high-performance liquid chromatography/electrospray quadrupole mass spectrometry - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • A Critical Interpretive Synthesis of the Role of Arecoline in Oral Carcinogenesis: Is the Local Cholinergic Axis a Missing Link in Disease Pathophysiology? - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Arecoline-d5 (Hydrobromide Salt) | CAS 131448-18-5 - Veeprho. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Technical Whitepaper: Precision Analytics of Arecoline-d5 Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rigorous field of pharmacokinetic (PK) and toxicological analysis, the quantification of Arecoline—a potent muscarinic agonist and the primary alkaloid of the areca nut—demands absolute precision. Arecoline-d5 Hydrobromide (CAS: 131448-18-5) serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for these assays.

This guide provides a definitive technical breakdown of Arecoline-d5 Hydrobromide, focusing on its molecular weight derivation, isotopic enrichment mechanics, and its critical role in normalizing matrix effects during LC-MS/MS quantification. By replacing five hydrogen atoms with deuterium, this compound achieves a mass shift of +5 Da, ensuring interference-free detection while maintaining chromatographic fidelity with the analyte.

Part 1: Chemical Identity & Molecular Weight Analysis

Structural Specification

The molecular weight of Arecoline-d5 Hydrobromide is distinct from its native counterpart due to the isotopic substitution of protium (


) with deuterium (

).[1]
  • Chemical Name: Arecoline-d5 Hydrobromide[2][3][4][5][6][7]

  • IUPAC Name: Methyl 1-(methyl-d3)-1,2,5,6-tetrahydropyridine-2,6-d2-3-carboxylate hydrobromide

  • CAS Number: 131448-18-5[2][3][4][6]

  • Appearance: Off-white, hygroscopic solid

Molecular Weight Calculation

To ensure stoichiometric accuracy in stock solution preparation, the molecular weight must be calculated based on the specific isotope contribution.[1]

Formula (Salt):


Formula (Free Base equivalent): 

[1]
ElementIsotopeCountAtomic Mass (Da)Total Mass Contribution (Da)
Carbon

812.01196.088
Hydrogen

91.0089.072
Deuterium

52.01410.070
Nitrogen

114.00714.007
Oxygen

215.99931.998
Bromine

179.904 (avg)79.904
Total MW 241.14 g/mol

Note: The native Arecoline HBr has a MW of approximately 236.11 g/mol .[1] The mass shift (


) is exactly +5.03 Da, sufficient to avoid isotopic overlap in mass spectrometry.
Structural Visualization

The following diagram illustrates the specific deuteration pattern (typically the N-methyl group and adjacent ring protons) that confers the unique mass signature.[1]

ArecolineStructure Native Native Arecoline (C8H13NO2) D5 Arecoline-d5 (C8H8D5NO2) Native->D5 Isotopic Exchange (-5H, +5D) Salt Hydrobromide Salt (.HBr) D5->Salt Salt Formation MW Final MW: 241.14 g/mol Salt->MW Stoichiometry

Figure 1: Derivation of Arecoline-d5 Hydrobromide molecular weight through isotopic labeling and salt formation.

Part 2: Analytical Application (LC-MS/MS)

The Physics of Internal Standardization

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Arecoline-d5 is preferred over structural analogs (like pilocarpine) because it shares the exact physicochemical properties of the target analyte.[1]

  • Retention Time Matching: The deuterated standard co-elutes with native Arecoline. Any matrix effect (ion suppression or enhancement) occurring at that specific retention time affects both the analyte and the IS equally.

  • Mass Differentiation: Despite co-elution, the mass spectrometer distinguishes them via Multiple Reaction Monitoring (MRM).[1]

    • Analyte Transition: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       156.2 
      
      
      
      53.2[1][8]
    • IS Transition:

      
       161.2 
      
      
      
      58.2 (Shifted by +5)
Protocol: High-Throughput Plasma Quantification

The following workflow describes a validated method for extracting and quantifying Arecoline using the d5-HBr salt.

Reagents:

  • Arecoline-d5 HBr Stock (1 mg/mL in Methanol)

  • LC-MS Grade Methanol & Water

  • Ammonium Acetate Buffer (10 mM)[1][9]

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2.41 mg of Arecoline-d5 HBr in 10 mL of methanol to yield a 100 µg/mL (free base equivalent) stock. Correction factor: MW_Salt / MW_Base ≈ 1.55.

  • IS Spiking: Add 10 µL of working IS solution (100 ng/mL) to 100 µL of plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold methanol. Vortex vigorously for 60 seconds to disrupt protein binding.

  • Centrifugation: Spin at 13,000 rpm for 10 minutes at 4°C.

  • Injection: Transfer supernatant to autosampler vials. Inject 5 µL into the LC-MS/MS system.

LCMSWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) IS Add Arecoline-d5 IS (Normalization) Sample->IS Precip Protein Precipitation (MeOH, 1:3 v/v) IS->Precip Centrifuge Centrifugation (13k rpm, 10 min) Precip->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (ESI+, MRM) LC->MS Data Quantification (Ratio: Analyte Area / IS Area) MS->Data

Figure 2: Validated workflow for Arecoline quantification using Arecoline-d5 HBr as an Internal Standard.

Part 3: Stability & Handling Guidelines

Hygroscopicity Management

Hydrobromide salts are inherently hygroscopic.[1] Exposure to ambient moisture can alter the effective weight of the powder, leading to weighing errors.[1]

  • Protocol: Equilibrate the vial to room temperature before opening to prevent condensation. Weigh rapidly in a humidity-controlled environment.

  • Storage: Store neat solid at -20°C. Solutions in methanol are stable for up to 6 months at -20°C.

Solubility Profile
  • Water: Soluble (>50 mg/mL).[1][10]

  • Methanol: Soluble (Recommended for stock solutions).[1]

  • DMSO: Soluble.

  • Non-polar solvents (Hexane): Insoluble.

References

  • Veeprho Laboratories. (2023). Arecoline-D5 (Hydrobromide Salt) - Product Specifications and MSDS. Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 9301, Arecoline Hydrobromide. Retrieved from [Link]

  • Wu, C., et al. (2018).[1] "Development and validation of a rapid LC-MS/MS method for simultaneous quantification of arecoline and its metabolites in rat plasma." Journal of Chromatography B. Retrieved from [Link]

Sources

Arecoline-d5 Hydrobromide Salt: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Arecoline, a naturally occurring alkaloid found in the nuts of the Areca catechu palm, is a potent parasympathomimetic agent with a long history of traditional use and scientific investigation.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of arecoline, with a specific focus on its hydrobromide salt form. For researchers in pharmacology and drug development, a thorough understanding of its molecular interactions is paramount for leveraging its therapeutic potential and mitigating its toxicological risks. This document will delve into the specific receptor binding profiles, the intricate downstream signaling cascades, and the metabolic fate of arecoline. Furthermore, it will provide detailed, field-proven experimental protocols for the characterization of muscarinic receptor agonists, empowering researchers to conduct their own investigations with scientific rigor.

It is important to note that while this guide refers to Arecoline-d5 hydrobromide salt, the scientific literature predominantly focuses on the non-deuterated form. The inclusion of five deuterium atoms is a common practice in medicinal chemistry and pharmacology to create a heavy-labeled internal standard for mass spectrometry-based quantification in pharmacokinetic and metabolism studies. The mechanism of action of Arecoline-d5 is presumed to be identical to that of arecoline.

Molecular Targets and Receptor Binding Profile

Arecoline's primary mechanism of action is its function as a non-selective partial agonist at muscarinic acetylcholine receptors (mAChRs).[3][4] These G-protein coupled receptors (GPCRs) are integral to the parasympathetic nervous system and are also widely distributed throughout the central nervous system.[5][6][7][8][9] Arecoline exhibits varying affinities and efficacies across the five muscarinic receptor subtypes (M1-M5).[8][10]

In addition to its prominent muscarinic activity, arecoline also interacts with nicotinic acetylcholine receptors (nAChRs), albeit with lower efficacy.[3][4] It acts as a partial agonist at α4β2 and α6-containing nAChR subtypes and as a silent agonist at α7 nAChRs.[3] This interaction with nAChRs may contribute to some of its complex pharmacological effects, including its psychoactive and addictive properties.[1][3]

Quantitative Receptor Binding Data

The following table summarizes the reported efficacy (EC50) values of arecoline for the five human muscarinic acetylcholine receptor subtypes. This data is crucial for understanding the compound's relative potency at each receptor, which in turn dictates its physiological and potential therapeutic effects.

Receptor SubtypeEC50 (nM)
M17
M295
M311
M4410
M569
Data sourced from Cayman Chemical[10] and Abcam[8]

Downstream Signaling Pathways

The binding of arecoline to muscarinic receptors initiates a cascade of intracellular signaling events that are dependent on the specific G-protein to which the receptor subtype is coupled. The M1, M3, and M5 receptors are coupled to Gq/11 proteins, while the M2 and M4 receptors are coupled to Gi/o proteins.

Gq/11-Mediated Signaling (M1, M3, M5 Receptors)

Activation of Gq/11-coupled receptors by arecoline leads to the stimulation of phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5] The elevated cytosolic Ca2+ and DAG synergistically activate protein kinase C (PKC), which in turn phosphorylates a multitude of downstream target proteins, leading to various cellular responses such as smooth muscle contraction, glandular secretion, and neurotransmitter release.

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Arecoline Arecoline M1_M3_M5 M1/M3/M5 Receptor Arecoline->M1_M3_M5 Binds Gq Gq Protein M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) PKC->CellularResponse Phosphorylates Targets

Caption: Gq-protein coupled signaling pathway activated by arecoline.

Gi/o-Mediated Signaling (M2, M4 Receptors)

When arecoline binds to Gi/o-coupled M2 and M4 receptors, the inhibitory alpha subunit of the G-protein is activated. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of other effectors, such as inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and neuronal inhibition.

Gi_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Arecoline Arecoline M2_M4 M2/M4 Receptor Arecoline->M2_M4 Binds Gi Gi Protein M2_M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Neuronal Inhibition) PKA->CellularResponse Phosphorylates Targets

Caption: Gi-protein coupled signaling pathway inhibited by arecoline.

Pharmacokinetics and Metabolism

Arecoline is readily absorbed and rapidly metabolized in the body.[11] The primary metabolic pathways include hydrolysis, N-oxidation, and conjugation.[12][13] The major metabolite is arecaidine, which is formed by the hydrolysis of the ester group of arecoline.[11][12][14] Arecaidine itself has pharmacological activity, notably as a GABA reuptake inhibitor.[11] Other significant metabolites include arecoline N-oxide, N-methylnipecotic acid, and various mercapturic acid conjugates.[12][13][14] The rapid metabolism and elimination of arecoline contribute to its relatively short duration of action.[15]

Metabolism Arecoline Arecoline Arecaidine Arecaidine Arecoline->Arecaidine Hydrolysis (Carboxylesterase) Arecoline_N_oxide Arecoline N-oxide Arecoline->Arecoline_N_oxide N-Oxidation (FMO) Mercapturic_Acid_Conj Mercapturic Acid Conjugates Arecoline->Mercapturic_Acid_Conj Glutathione Conjugation N_Methylnipecotic_Acid N-Methylnipecotic Acid Arecaidine->N_Methylnipecotic_Acid Double-bond Reduction

Caption: Major metabolic pathways of arecoline.

Experimental Protocols for Studying Arecoline-d5

To facilitate further research into the mechanism of action of arecoline and its analogs, this section provides detailed, step-by-step protocols for two fundamental assays used to characterize muscarinic receptor agonists.

Protocol 1: Muscarinic Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound, such as arecoline-d5, for a specific muscarinic receptor subtype. The assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype

  • Radiolabeled ligand (e.g., [3H]-N-methylscopolamine)

  • Unlabeled test compound (Arecoline-d5 hydrobromide)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • 96-well filter plates (e.g., Millipore MultiScreen)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare Reagents: Dilute the cell membranes in assay buffer to the desired concentration. Prepare a series of dilutions of the unlabeled test compound and the radiolabeled ligand in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer (for total binding) or a saturating concentration of a known muscarinic antagonist (for non-specific binding).

    • A fixed concentration of the radiolabeled ligand.

    • Increasing concentrations of the unlabeled test compound.

    • Cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[4][10][16]

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay Start Start Prepare Prepare Reagents (Membranes, Ligands, Buffers) Start->Prepare Setup Set up 96-well Plate (Buffer, Radioligand, Test Compound, Membranes) Prepare->Setup Incubate Incubate to Reach Equilibrium Setup->Incubate Filter Filter to Separate Bound and Unbound Ligands Incubate->Filter Wash Wash Filters with Cold Buffer Filter->Wash Count Add Scintillation Fluid & Count Wash->Count Analyze Analyze Data (Calculate IC50 and Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a muscarinic receptor radioligand binding assay.

Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay (HTRF)

This functional assay measures the activation of Gq-coupled muscarinic receptors (M1, M3, M5) by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. The IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay is a widely used competitive immunoassay for this purpose.[3][17][18][19]

Materials:

  • Cells expressing the Gq-coupled muscarinic receptor of interest

  • Cell culture medium

  • Stimulation buffer containing LiCl (to inhibit IP1 degradation)

  • Test compound (Arecoline-d5 hydrobromide)

  • IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody)

  • 384-well white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding: Seed the cells into a 384-well white plate and culture overnight.

  • Cell Stimulation: Remove the culture medium and add the stimulation buffer containing various concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for the desired time to allow for IP1 accumulation (e.g., 30-60 minutes).[19]

  • Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to each well. These reagents will lyse the cells and initiate the competitive binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.[3][19]

  • HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) for each well. The signal is inversely proportional to the amount of IP1 produced. Plot the HTRF ratio against the log of the test compound concentration and fit the data to a dose-response curve to determine the EC50 value.

IP1_Assay Start Start Seed Seed Cells in 384-well Plate Start->Seed Stimulate Stimulate Cells with Test Compound in Buffer with LiCl Seed->Stimulate Incubate_Stim Incubate at 37°C Stimulate->Incubate_Stim Add_Reagents Add HTRF Detection Reagents (IP1-d2 & anti-IP1-cryptate) Incubate_Stim->Add_Reagents Incubate_RT Incubate at Room Temperature Add_Reagents->Incubate_RT Read Read Plate on HTRF Reader Incubate_RT->Read Analyze Analyze Data (Calculate EC50) Read->Analyze End End Analyze->End

Caption: Workflow for an IP1 accumulation HTRF assay.

Conclusion

Arecoline-d5 hydrobromide, as a stable-labeled analog of arecoline, serves as an invaluable tool for the precise quantification of this potent muscarinic agonist in complex biological matrices. Its mechanism of action is fundamentally rooted in its non-selective partial agonism at muscarinic acetylcholine receptors, leading to the activation of both Gq/11 and Gi/o-mediated signaling pathways. A comprehensive understanding of its receptor pharmacology, downstream signaling, and metabolic profile, as outlined in this guide, is essential for any researcher investigating its potential therapeutic applications or toxicological implications. The provided experimental protocols offer a robust framework for the in-vitro characterization of arecoline and other muscarinic ligands, ensuring the generation of high-quality, reproducible data.

References

  • Papke, R. L., Horenstein, N. A., & Stokes, C. (2015). Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity. PLOS ONE, 10(10), e0140907. [Link]

  • Wikipedia. (n.d.). Arecoline. In Wikipedia. Retrieved January 26, 2024, from [Link]

  • Grokipedia. (n.d.). Arecoline. Retrieved January 26, 2024, from [Link]

  • WEICHILAB. (n.d.). HTRF IP-One Gq Detection Kit. Retrieved January 26, 2024, from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from [Link]

  • BMG LABTECH. (n.d.). HTRF IP-One assay performed on the PHERAstar FS microplate reader. Retrieved January 26, 2024, from [Link]

  • Wikipedia. (n.d.). G protein-coupled receptor. In Wikipedia. Retrieved January 26, 2024, from [Link]

  • LibreTexts Biology. (2023, August 31). 8.4: G-protein Coupled Receptors (GPCRs). Retrieved from [Link]

  • TeachMePhysiology. (2024, April 8). G-Proteins (GPCRs) - Structure - Function. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved January 26, 2024, from [Link]

  • Jack Westin. (n.d.). G Protein Coupled Receptors - Biosignalling - MCAT Content. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Arecoline - Acrolein, Crotonaldehyde, and Arecoline. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Retrieved from [Link]

  • ACS Publications. (n.d.). A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Arecaidine in the Mouse. Chemical Research in Toxicology. Retrieved from [Link]

  • ResearchGate. (n.d.). The metabolic pathway of arecoline and arecaidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Arecoline. Retrieved January 26, 2024, from [Link]

Sources

Pharmacological properties of Arecoline-d5.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Properties and Applications of Arecoline-d5

Introduction

Arecoline, a tertiary amine alkaloid, is the principal psychoactive and pharmacological constituent of the areca nut, derived from the Areca catechu palm.[1][2] As a potent cholinergic agonist, arecoline has a long history of use in traditional medicine and cultural practices, particularly in South and Southeast Asia.[1][3] Its complex pharmacology, primarily centered on the activation of muscarinic and nicotinic acetylcholine receptors, has made it a subject of significant scientific inquiry for its potential therapeutic applications in neurological disorders, alongside concerns about its toxicity and carcinogenic potential.[4][5][6]

To rigorously investigate the pharmacokinetics (PK) and metabolism of arecoline, researchers require precise and reliable analytical tools. This need is met by Arecoline-d5 , a deuterated, stable isotope-labeled (SIL) analogue of arecoline. While possessing pharmacological activity virtually identical to its unlabeled counterpart, the true "pharmacological property" of Arecoline-d5 lies not in its therapeutic effect, but in its indispensable role as an internal standard for quantitative bioanalysis.

This guide provides a comprehensive overview of the core pharmacology of arecoline—its mechanisms, effects, and metabolic fate. It then delves into the technical application of Arecoline-d5, explaining the principles of its use and providing detailed methodologies for its application in modern drug research and development, thereby offering a complete picture for researchers, scientists, and drug development professionals.

Pharmacological Profile of Arecoline

Understanding the utility of Arecoline-d5 begins with a thorough grounding in the pharmacology of the parent compound.

Mechanism of Action

Arecoline exerts its effects through complex interactions with the cholinergic system, acting as a non-selective agonist at both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs).[1][7]

  • Muscarinic Receptor Agonism: Arecoline is primarily characterized as a partial agonist of mAChRs (subtypes M1-M3), mimicking the action of the endogenous neurotransmitter acetylcholine.[4][5] This interaction is responsible for the majority of its parasympathomimetic effects, such as increased salivation and gastrointestinal motility.[2][4] Its ability to cross the blood-brain barrier and activate central mAChRs is linked to its effects on cognition and learning.[1][8]

  • Nicotinic Receptor Activity: Research has revealed that arecoline also acts on select nAChR subtypes.[9] It functions as a partial agonist on α4β2 and α6-containing nAChRs, which are strongly associated with the mechanisms of nicotine addiction and dopamine release in the brain's reward pathways.[9][10] This dual action likely contributes to its stimulant and addictive properties.[4]

cluster_CNS Central Nervous System cluster_PNS Parasympathetic Nervous System Arecoline Arecoline mAChR Muscarinic AChRs (M1, M2, M3) Arecoline->mAChR Partial Agonist nAChR Nicotinic AChRs (α4β2, α6) Arecoline->nAChR Partial Agonist Cognition Cognitive Enhancement (Learning, Memory) mAChR->Cognition Salivation Increased Salivation mAChR->Salivation GI_Motility Increased GI Motility mAChR->GI_Motility nAChR->Cognition Dopamine Dopamine Release (Reward, Addiction) nAChR->Dopamine

Figure 1: Simplified signaling pathway of Arecoline.
Pharmacodynamics

The dual agonism of arecoline results in a wide spectrum of dose-dependent physiological and psychological effects.

System AffectedPharmacodynamic EffectsReferences
Central Nervous System (CNS) Stimulation, alertness, euphoria, cognitive enhancement, improved memory. High doses can lead to neurotoxicity.[4][6][11]
Parasympathetic Nervous System Increased salivation (sialagogue effect), sweating, bronchial constriction, increased gastrointestinal motility.[2][4]
Cardiovascular System Increased heart rate and blood pressure (sympathetic stimulation), potential for arrhythmia with chronic use.[6][11]
Endocrine System Stimulates the HPA axis, leading to CRH release. Can also increase testosterone levels by stimulating Leydig cells.[4][8]
Pharmacokinetics and Metabolism

Arecoline is characterized by rapid absorption and extensive metabolism. When administered via chewing, it is efficiently absorbed through the oral mucosa, reaching maximum plasma concentrations within minutes.[4]

Metabolism occurs primarily in the liver and kidneys through multiple pathways, including hydrolysis, N-oxidation, and conjugation.[4] The major metabolites include:

  • Arecaidine: Formed by the hydrolysis of the methyl ester group. This process can be accelerated by the presence of lime (calcium hydroxide), which is often chewed with the areca nut.[4][8]

  • Arecoline N-oxide: A product of N-oxidation.[3][12]

  • N-methylnipecotic acid: A major metabolite found in urine.[4][13]

The rapid clearance and short half-life of arecoline necessitate highly sensitive and specific analytical methods to accurately profile its pharmacokinetic behavior—a role perfectly suited for methodologies employing Arecoline-d5.[3][13]

Arecoline Arecoline Arecaidine Arecaidine Arecoline->Arecaidine Hydrolysis (Carboxylesterase) Arecoline_N_Oxide Arecoline N-oxide Arecoline->Arecoline_N_Oxide N-oxidation (CYP450) Other Other Metabolites (e.g., N-methylnipecotic acid) Arecoline->Other

Figure 2: Primary metabolic pathways of Arecoline.

Arecoline-d5: The Definitive Tool for Bioanalysis

The core utility of Arecoline-d5 is its function as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry.

Principle of a Stable Isotope-Labeled Internal Standard

In quantitative analysis, particularly of complex biological matrices like plasma or urine, significant variability can be introduced during sample preparation (e.g., extraction losses) and analysis (e.g., ion suppression in the mass spectrometer source).[14] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control, which allows for the correction of this variability.

An ideal IS behaves identically to the analyte of interest (the "analyte") throughout the entire process. A SIL-IS, such as Arecoline-d5, is the gold standard for this purpose.[15][16]

  • Chemical Equivalence: Deuterium is a stable, non-radioactive isotope of hydrogen. Replacing five hydrogen atoms on the arecoline molecule with deuterium creates Arecoline-d5. This substitution results in a negligible change to its chemical properties (e.g., polarity, pKa, solubility). Therefore, it co-elutes with unlabeled arecoline during chromatography and experiences identical extraction recovery and matrix effects.[16]

  • Mass Distinction: The key difference is its mass. Arecoline-d5 is 5 Daltons heavier than arecoline. This mass difference allows a mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously and independently, even if they elute from the chromatography column at the exact same time.

By calculating the ratio of the analyte's response to the IS's response, any variations that affect both molecules are cancelled out, leading to highly accurate and precise quantification.[17]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Biological Sample (e.g., Plasma) Contains unknown [Arecoline] Add_IS Spike with known amount of Arecoline-d5 (IS) Plasma->Add_IS Extract Protein Precipitation & Extraction Add_IS->Extract LC Liquid Chromatography (Co-elution of Arecoline & Arecoline-d5) Extract->LC MS Mass Spectrometer (Detects both molecules based on mass) LC->MS Ratio Calculate Peak Area Ratio (Arecoline / Arecoline-d5) MS->Ratio Curve Compare Ratio to Calibration Curve Ratio->Curve Result Accurate Concentration of Arecoline Curve->Result

Figure 3: Workflow for quantitative analysis using Arecoline-d5.

Experimental Protocol: Quantification of Arecoline in Rat Plasma

This protocol provides a validated methodology for the determination of arecoline concentrations in a biological matrix, a cornerstone of any pharmacokinetic study.

Objective: To accurately quantify the concentration of arecoline in rat plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Arecoline-d5 as an internal standard.

Materials & Reagents:

  • Arecoline standard (for calibrators and QCs)

  • Arecoline-d5 Hydrobromide Salt (Internal Standard)[18]

  • Control (blank) rat plasma

  • Acetonitrile (HPLC or MS grade)

  • Methanol (HPLC or MS grade)

  • Formic Acid (MS grade)

  • Ammonium Acetate (MS grade)

  • Ultrapure water

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of arecoline in methanol.

    • Prepare a 100 µg/mL stock solution of Arecoline-d5 in methanol. From this, prepare a working Internal Standard Spiking Solution at 50 ng/mL in 50:50 acetonitrile:water.

  • Preparation of Calibration Curve Standards and Quality Controls (QCs):

    • Serially dilute the arecoline stock solution to prepare calibration standards in blank rat plasma. A typical range would be 0.5 to 100 ng/mL.

    • Prepare QCs at low, medium, and high concentrations within the calibration range (e.g., 1.5, 40, and 80 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • Causality: This step removes large proteins from the plasma that would otherwise interfere with the analysis and damage the LC column.

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the Internal Standard Spiking Solution (Arecoline-d5).

    • Add 150 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[12][17]

  • LC-MS/MS Analysis:

    • Causality: The LC system separates arecoline from other endogenous components of the plasma extract. The MS/MS system provides highly selective and sensitive detection.

    • Liquid Chromatography:

      • Column: C18 analytical column (e.g., Sepax Sapphire C18).[12]

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

      • Gradient: An appropriate gradient is used to ensure good peak shape and separation from matrix components.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Arecoline: Q1: 156.2 m/z → Q3: 53.2 m/z.[12]

        • Arecoline-d5: Q1: 161.2 m/z → Q3: 58.2 m/z (adjust based on deuteration pattern).

  • Data Analysis and Quantification:

    • Integrate the peak areas for both the arecoline and Arecoline-d5 MRM transitions.

    • Calculate the Peak Area Ratio (Arecoline Area / Arecoline-d5 Area) for all samples.

    • Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting.

    • Determine the concentration of arecoline in the unknown samples and QCs by interpolating their Peak Area Ratios from the calibration curve.

Self-Validation and Trustworthiness: The protocol's integrity is ensured by the use of Arecoline-d5. Any sample-to-sample variation in extraction efficiency or ionization will affect both the analyte and the IS proportionally. The use of the ratio effectively normalizes these variations, ensuring that the final calculated concentration is accurate and reproducible. The performance of the assay is confirmed by the accuracy of the QC samples.

Summary of Key Pharmacokinetic Data

The application of robust bioanalytical methods, like the one described, has enabled the precise characterization of arecoline's pharmacokinetics.

ParameterValueSpeciesRouteReference
Tmax (Peak Time) ~120 minBeagle DogOral (3 mg/kg)[3]
Cmax (Peak Concentration) 60.61 ng/mLBeagle DogOral (3 mg/kg)[3]
t½ (Half-life) ~69 minBeagle DogOral (3 mg/kg)[3]
t½ (Half-life, Phase 1) ~0.95 minHumanIV Infusion[13]
t½ (Half-life, Phase 2) ~9.33 minHumanIV Infusion[13]
Clearance (CL/F) 0.19 L/min/kgBeagle DogOral (3 mg/kg)[3]

Note: Pharmacokinetic parameters can vary significantly based on species, dose, and route of administration.

Conclusion and Future Directions

Arecoline presents a classic pharmacological dichotomy: a compound with a rich ethnobotanical history and potential therapeutic avenues for cognitive disorders, yet burdened by significant toxicity and abuse liability. Elucidating its precise in-vivo behavior is paramount for both harnessing its benefits and mitigating its risks.

In this context, Arecoline-d5 is not merely a chemical analogue; it is an enabling technology. Its pharmacological properties are, by design, identical to arecoline, but its utility is defined by its mass difference. This subtle isotopic shift provides the analytical anchor required for the robust, validated quantification demanded by modern pharmacology and toxicology. The methodologies built around Arecoline-d5 allow researchers to generate the high-quality pharmacokinetic and metabolic data necessary to understand dose-response relationships, study drug-drug interactions, and accurately assess exposure in toxicological studies.

Future research will continue to rely on SIL-IS like Arecoline-d5 to explore the full metabolic profile of arecoline, identify novel or reactive metabolites, and develop more sensitive methods for monitoring human exposure from areca nut products. As the field moves toward more personalized medicine, such precise analytical tools will be indispensable for understanding inter-individual variability in arecoline metabolism and response.

References

  • Grokipedia. Arecoline.
  • FarmGulp. Arecoline.
  • Examine. Arecoline (Betel Nut Alkaloid) : Parasympathomimetic Stimulant, Addiction Liability.
  • Wikipedia. Arecoline.
  • Scholars Research Library. Exploring the Potential Medicinal Uses of Arecoline and a Comprehensive Overview of its Effects on Human Health.
  • ResearchGate. Pharmacological activities of arecoline hydrobromide.
  • Scholars Research Library. Exploring the Potential Medicinal Uses of Arecoline and a Comprehensive Overview of its Effects on Human Health.
  • MDPI. Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review.
  • PubMed Central.
  • NCBI Bookshelf. Arecoline - Acrolein, Crotonaldehyde, and Arecoline.
  • PubMed Central. Comprehensive Insights into Arecoline Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics.
  • IARC Publications. ACROLEIN, CROTONALDEHYDE, AND ARECOLINE.
  • Taylor & Francis Online.
  • PubMed Central.
  • PLOS One.
  • PubChem. Arecoline.
  • Santa Cruz Biotechnology. This compound | CAS 131448-18-5.
  • National Institutes of Health. Detection of arecoline by simple high-performance thin-layer chromatographic method in Indian nontobacco pan masala.
  • ThaiScience.
  • National Institutes of Health. The muscarinic agonist arecoline suppresses motor circuit hyperactivity in C. elegans.
  • PubMed Central. Design, synthesis, and evaluation of novel arecoline-linked amino acid derivatives for insecticidal and antifungal activities.
  • PubMed.
  • IJCPS. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • ResearchGate. Use of Internal Standards in LC-MS Bioanalysis | Request PDF.
  • SciSpace.

Sources

Isotopic Labeling with Arecoline-d5 Hydrobromide Salt: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the application of Arecoline-d5 hydrobromide salt in isotopic labeling studies. It is designed for researchers, scientists, and drug development professionals seeking to leverage stable isotope labeling for robust and precise bioanalytical results. This document moves beyond a simple recitation of protocols to offer a foundational understanding of the principles, practical applications, and the critical nuances that ensure experimental success.

The Imperative of Isotopic Labeling in Modern Drug Discovery

The journey of a drug candidate from discovery to clinical application is paved with rigorous analytical challenges. Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[1][2][3] Stable isotope labeling has emerged as an indispensable tool in this endeavor, offering a sophisticated method to trace the fate of a drug molecule within a biological system.[1][3][4] Unlike radioactive isotopes, stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are non-radioactive, ensuring safety for both researchers and in clinical trials.[2][4]

The core principle of isotopic labeling lies in the subtle increase in molecular mass imparted by the heavier isotopes.[4][5] This mass shift, while having a negligible effect on the compound's chemical and biological properties, allows for its unambiguous differentiation from its endogenous or unlabeled counterparts by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3][5][6] this compound, a deuterated analog of arecoline, serves as a prime example of a stable isotope-labeled compound that enhances the precision and accuracy of bioanalytical methods.[7]

Arecoline: A Compound of Pharmacological Interest and Analytical Challenge

Arecoline is a natural alkaloid found in the areca nut, the fruit of the Areca catechu palm.[8][9] It is a potent agonist of muscarinic acetylcholine receptors and also exhibits activity at certain nicotinic acetylcholine receptors.[10][11][12][13] This dual action contributes to its wide range of pharmacological effects, including stimulation of the central and parasympathetic nervous systems, which has led to investigations into its potential therapeutic applications for conditions like Alzheimer's disease.[9][10][14][15][16] However, the inherent variability of biological matrices and the potential for ion suppression or enhancement in mass spectrometry can complicate the accurate quantification of arecoline in biological samples.[1]

Physicochemical Properties of Arecoline and its Hydrobromide Salt

Arecoline is an oily, volatile liquid at room temperature.[8] For practical handling and stability, it is often converted to a salt form, such as the hydrobromide salt.[8][17]

PropertyArecolineArecoline Hydrobromide
Molecular Formula C₈H₁₃NO₂C₈H₁₄BrNO₂
Molecular Weight 155.19 g/mol 236.11 g/mol [17]
Appearance Colorless, oily liquid[8]Crystalline solid
Melting Point N/A171-179 °C[8][17]
Solubility Miscible with water, alcohol, ether[8][9]Soluble in water
Metabolic Fate of Arecoline

Understanding the metabolism of arecoline is crucial for interpreting pharmacokinetic data. The primary metabolic pathways include hydrolysis of the ester group to form arecaidine, N-oxidation, and N-demethylation.[8] The major metabolite is reported to be N-methylnipecotic acid.[8][18]

Arecoline_Metabolism Arecoline Arecoline Arecaidine Arecaidine Arecoline->Arecaidine Hydrolysis Arecoline_N_oxide Arecoline N-oxide Arecoline->Arecoline_N_oxide N-oxidation N_methylnipecotic_acid N-methylnipecotic acid Arecoline->N_methylnipecotic_acid Further Metabolism Arecaidine->N_methylnipecotic_acid

Caption: Major metabolic pathways of arecoline.

This compound: The Ideal Internal Standard

This compound is a deuterated analog of arecoline hydrobromide where five hydrogen atoms have been replaced by deuterium. This stable isotope-labeled compound is an invaluable tool in quantitative bioanalysis, primarily serving as an internal standard (IS).[7]

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry.[19][20] An ideal internal standard should have physicochemical properties as close to the analyte of interest as possible to compensate for variations during sample preparation and analysis.[20][21] Arecoline-d5, being chemically identical to arecoline apart from the isotopic substitution, co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[20] This ensures a highly accurate and precise quantification of the analyte, as the ratio of the analyte to the internal standard remains constant despite variations in sample handling.[20][22]

Experimental Workflow: In Vitro Metabolism Study of Arecoline

This section outlines a detailed protocol for an in vitro metabolism study of arecoline using human liver microsomes, with this compound as the internal standard.

Objective

To determine the metabolic stability of arecoline in human liver microsomes and identify its major metabolites.

Materials
  • Arecoline hydrobromide

  • This compound (Internal Standard)

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Experimental Protocol

Step 1: Preparation of Stock Solutions

  • Prepare a 10 mM stock solution of arecoline hydrobromide in water.

  • Prepare a 1 mM stock solution of this compound in water.

Step 2: Incubation

  • Prepare the incubation mixture in a microcentrifuge tube on ice:

    • Phosphate buffer (pH 7.4)

    • Human liver microsomes (final concentration 0.5 mg/mL)[23]

    • Arecoline (final concentration 1 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

Step 3: Quenching and Protein Precipitation

  • Immediately add the aliquot to a tube containing ice-cold acetonitrile (2 volumes) to stop the reaction and precipitate the proteins.

  • Add the Arecoline-d5 internal standard to each sample at a fixed concentration.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.[24]

Step 4: Sample Analysis by LC-MS/MS

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Develop a sensitive and selective LC-MS/MS method for the detection and quantification of arecoline and Arecoline-d5.

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Solutions Stock Solutions (Arecoline, Arecoline-d5) Incubation_Mix Incubation Mixture (Microsomes, Buffer, Arecoline) Stock_Solutions->Incubation_Mix Pre_incubation Pre-incubation (37°C) Incubation_Mix->Pre_incubation Add_NADPH Initiate Reaction (Add NADPH) Pre_incubation->Add_NADPH Incubation Incubation (37°C) Add_NADPH->Incubation Time_Points Withdraw Aliquots Incubation->Time_Points Quench Quench Reaction (Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Workflow for in vitro metabolism study.

Data Analysis

The concentration of arecoline at each time point is determined by calculating the peak area ratio of arecoline to Arecoline-d5. The metabolic stability, often expressed as the in vitro half-life (t₁/₂), can be calculated from the slope of the natural logarithm of the remaining arecoline concentration versus time.

Bioanalytical Method Validation: Ensuring Data Integrity

A crucial aspect of any quantitative bioanalytical study is the validation of the analytical method.[19][25] This ensures that the method is reliable, reproducible, and accurate for its intended purpose.[19] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[25]

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[25]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[25]

The use of a stable isotope-labeled internal standard like Arecoline-d5 significantly aids in meeting the stringent requirements of bioanalytical method validation.[19]

Advanced Applications and Future Directions

The application of this compound extends beyond in vitro metabolism studies. It is a critical tool in:

  • Pharmacokinetic (PK) studies: To accurately determine the absorption, distribution, metabolism, and excretion of arecoline in vivo.

  • Drug-drug interaction studies: To investigate the effect of co-administered drugs on the metabolism of arecoline.

  • Toxicokinetic studies: To correlate the exposure to arecoline and its metabolites with toxicological findings.

Future research may involve the synthesis of arecoline labeled with other stable isotopes, such as ¹³C or ¹⁵N, to further elucidate specific metabolic pathways and for use in advanced NMR studies to probe protein-ligand interactions.[6][26][27]

Conclusion

Isotopic labeling with this compound represents a powerful and precise approach for the quantitative bioanalysis of arecoline. By serving as an ideal internal standard, it enables researchers to overcome the challenges associated with complex biological matrices and obtain high-quality, reliable data. This technical guide provides a comprehensive framework for the effective implementation of this technology in drug metabolism and pharmacokinetic studies, ultimately contributing to the advancement of drug development programs.

References

  • Veeprho. Arecoline-D5 (Hydrobromide Salt) | CAS 131448-18-5. [Link]

  • Gaspari, M., & Cuda, G. (2011). Isotopic labeling of metabolites in drug discovery applications. PubMed. [Link]

  • Wang, F., et al. (2022). Arecoline Induces an Excitatory Response in Ventral Tegmental Area Dopaminergic Neurons in Anesthetized Rats. Frontiers in Pharmacology. [Link]

  • University of Leicester. Isotopic Labelling - Protein NMR. [Link]

  • Wang, Y., et al. (2023). Neuromodulatory Effects of Arecoline on Anxiety-like Behavior in Mice Exposed to Chronic Unpredictable Mild Stress. MDPI. [Link]

  • Wikipedia. Isotopic labeling. [Link]

  • Royal Society of Chemistry. The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]

  • Zhang, J., et al. (2016). The pharmacology, toxicology and potential applications of arecoline: a review. Pharmaceutical Biology. [Link]

  • Wikipedia. Arecoline. [Link]

  • National Center for Biotechnology Information. Arecoline - Acrolein, Crotonaldehyde, and Arecoline. [Link]

  • Chen, J., et al. (2024). Comprehensive Insights into Arecoline Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics. Medical Science Monitor. [Link]

  • Huang, G., et al. (2024). Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review. MDPI. [Link]

  • Kalgutkar, A. S., & Mutlib, A. E. (2007). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology. [Link]

  • Frontiers. Modulation of neural activity and gene expression by arecoline. [Link]

  • National Center for Biotechnology Information. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. [Link]

  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]

  • MDPI. A Critical Interpretive Synthesis of the Role of Arecoline in Oral Carcinogenesis: Is the Local Cholinergic Axis a Missing Link in Disease Pathophysiology?. [Link]

  • National Center for Biotechnology Information. The muscarinic agonist arecoline suppresses motor circuit hyperactivity in C. elegans. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • National Center for Biotechnology Information. Modulation of neural activity and gene expression by arecoline. [Link]

  • ACS Publications. Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. [Link]

  • PLOS One. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity. [Link]

  • ACS Publications. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. [Link]

  • designer-drug.com. Synthesis of Cocaine analogs from Arecoline. [Link]

  • National Center for Biotechnology Information. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]

  • Metabolic Solutions. Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • Cerno Bioscience. Isotope Labeling. [Link]

  • PubMed. Separation of polyphenols and arecoline from areca nut (Areca catechu L.) by solvent extraction, its antioxidant activity, and identification of polyphenols. [Link]

  • PubMed. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity. [Link]

  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]

  • Spectroscopy Online. Hydrogen–Deuterium Exchange Mass Spectrometry. [Link]

  • ResearchGate. (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. [Link]

  • Acanthus Research. Designing Stable Isotope Labeled Internal Standards. [Link]

  • Lewis Kay's group at the University of Toronto. New developments in isotope labeling strategies for protein solution NMR spectroscopy. [Link]

  • White Rose Research Online. Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. [Link]

  • PubChem. Arecoline hydrobromide. [Link]

  • MTT-SCS. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

Sources

Solubility of Arecoline-d5 Hydrobromide Salt in different solvents.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Arecoline-d5 Hydrobromide (CAS: 131448-18-5) is the stable, isotopically labeled salt form of Arecoline, primarily utilized as an Internal Standard (IS) in quantitative LC-MS/MS bioanalysis. While the deuterated isotopolog retains the physicochemical behavior of the unlabeled analyte, its handling requires strict adherence to solubility and stability protocols to ensure assay reproducibility.

This guide defines the solubility profile of Arecoline-d5 HBr, distinguishing between thermodynamic solubility (maximum concentration) and kinetic stability (shelf-life in solution). The critical insight for researchers is the trade-off between solubility and stability: while highly soluble in water, the compound contains a methyl ester moiety susceptible to hydrolysis, necessitating specific solvent choices for stock solution storage.

Physicochemical Identity

Understanding the ionic nature of the hydrobromide salt is prerequisite to solvent selection. Unlike the oily free base, the HBr salt is a crystalline solid that relies on high-dielectric solvents for dissociation.

PropertySpecificationTechnical Note
Compound Name Arecoline-d5 HydrobromideMethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate-d5 hydrobromide
CAS Number 131448-18-5Specific to the d5-labeled salt form.[1]
Molecular Weight 241.14 g/mol ~5 Da shift from unlabeled Arecoline HBr (236.11).
Form Crystalline SolidHygroscopic; protect from moisture.
pKa ~6.84 (Conjugate Acid)Solutions are weakly acidic; pH control is vital.
Key Functional Group Methyl EsterCRITICAL: Susceptible to hydrolysis in aqueous media.

Solubility Profile & Solvent Selection

The following data aggregates experimental observations for Arecoline HBr, which serves as the direct proxy for the d5 isotopolog.

Quantitative Solubility Data
SolventSolubility RatingApprox. Max Conc.Application Context
Water High ~100 mg/mLWorking Solutions: Ideal for immediate dilution but unstable for storage.
DMSO Moderate 3 – 50 mg/mL*Stock Solutions: Preferred for long-term storage (-20°C).
Ethanol Moderate ~100 mg/mL (1:10)Alternative stock solvent; easier to evaporate than DMSO.
Methanol Moderate/Low Soluble (Warm)Good for protein precipitation; less solubility than water.
Chloroform Low Slightly SolubleNot recommended; salt form resists non-polar solvation.
Ether Insoluble NegligibleUsed to wash/precipitate the salt during synthesis.

*Note: Literature varies significantly on DMSO limits (Cayman cites ~3 mg/mL; TargetMol cites 50 mg/mL). For stock preparation, we recommend a conservative target of 1–5 mg/mL to prevent precipitation during freeze-thaw cycles.

Solvation Mechanics & Stability Logic

The choice of solvent dictates the stability of the methyl ester.

  • Water: High dielectric constant (

    
    ) dissociates the 
    
    
    
    salt effectively, but promotes ester hydrolysis.
  • DMSO: Aprotic nature prevents hydrolysis, making it the gold standard for Stock Solutions .

  • Non-polar Solvents: The ionic lattice energy of the HBr salt is too high to be overcome by solvents like hexane or ether.

SolubilityLogic Compound Arecoline-d5 HBr (Ionic Lattice) Water Water (High Dielectric) Compound->Water Dissociates DMSO DMSO (Polar Aprotic) Compound->DMSO Solvates NonPolar Hexane/Ether (Non-Polar) Compound->NonPolar Resists SolubleUnstable High Solubility High Hydrolysis Risk Water->SolubleUnstable Ester Attack SolubleStable Moderate Solubility High Stability DMSO->SolubleStable Inert Environment Insoluble Precipitation No Dissolution NonPolar->Insoluble

Figure 1: Decision matrix for solvent selection based on the trade-off between solubility thermodynamics and chemical stability.

Experimental Protocol: Stock Standard Preparation

This protocol is designed to minimize hydrolysis risk while ensuring accurate quantification for LC-MS applications.

Equipment & Reagents
  • Balance: Analytical balance readable to 0.01 mg.

  • Solvent: Anhydrous DMSO (Grade: LC-MS or Spectrophotometric).

  • Vials: Amber glass vials (silanized preferred) to protect from light.

Step-by-Step Workflow
  • Equilibration: Allow the vial of Arecoline-d5 HBr to reach room temperature before opening. This prevents condensation of atmospheric water, which initiates degradation.

  • Weighing: Weigh approximately 1.0 mg of the salt into a tared amber vial.

    • Calculation: Correct for the HBr salt and purity.

    • 
       (Only if reporting free base concentration).
      
  • Dissolution (Primary Stock):

    • Add Anhydrous DMSO to achieve a concentration of 1.0 mg/mL .

    • Vortex for 30 seconds.

    • Checkpoint: Inspect for clarity.[2] If particles remain, sonicate for 5 minutes at <30°C.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C or -80°C .

  • Working Solution (Day of Use):

    • Dilute the DMSO stock into Water or Methanol/Water (50:50) .

    • CRITICAL: Use aqueous working solutions within 4-6 hours . Discard unused aqueous portions daily.

StockPrep Storage Solid Storage (-20°C, Desiccated) Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate Weigh Weigh ~1mg (Amber Vial) Equilibrate->Weigh Dissolve Dissolve in DMSO (Target: 1 mg/mL) Weigh->Dissolve Check Visual Inspection (Sonicate if cloudy) Dissolve->Check Aliquot Aliquot & Freeze (-80°C) Check->Aliquot Dilute Dilute in Water (Working Soln) Aliquot->Dilute Day of Assay Use LC-MS Injection (Use within 4h) Dilute->Use Immediate

Figure 2: Optimized workflow for Internal Standard preparation to maximize stability.

Stability & Troubleshooting

Hydrolysis of the Methyl Ester

The methyl ester at position 3 is the "Achilles' heel" of Arecoline. In basic or neutral aqueous solutions, hydroxide ions attack the carbonyl carbon, converting Arecoline to Arecaidine (the carboxylic acid form).

  • Symptom: Loss of signal for parent mass (m/z ~161 for d5) and appearance of hydrolysis product (m/z ~147).

  • Prevention: Maintain stock in DMSO. If aqueous storage is unavoidable, acidify to pH 3-4 using 0.1% Formic Acid, as esters are generally more stable in acidic media than basic.

Common Issues
ObservationRoot CauseCorrective Action
Precipitation in Stock Concentration > Solubility limit in DMSO.Dilute to 1 mg/mL or warm gently (30°C).
Signal Drift (LC-MS) Hydrolysis of IS in autosampler.Limit run time; keep autosampler at 4°C; use acidic mobile phase.
Yellowing of Solid Oxidation/Light degradation.Purchase fresh standard; store in amber vials.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9301, Arecoline hydrobromide. [Link]

  • Fisher Scientific. Arecoline hydrobromide, 98+% Safety Data Sheet. [Link]

Sources

Technical Monograph: Arecoline-d5 Hydrobromide Salt

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Safety & Application Guide Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists

Introduction & Chemical Identity

Arecoline-d5 hydrobromide is the stable isotope-labeled analog of arecoline, the primary alkaloid found in the areca nut (Areca catechu). In high-precision bioanalytical workflows, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this compound serves as the definitive Internal Standard (IS) .

Its deuterated nature (incorporating five deuterium atoms) ensures that it co-elutes with the analyte of interest (arecoline) while retaining a distinct mass-to-charge (m/z) ratio. This allows for real-time correction of ionization suppression or enhancement caused by complex biological matrices—a critical requirement for meeting FDA/EMA bioanalytical guidelines.

Physicochemical Specifications
PropertySpecification
Chemical Name Arecoline-d5 Hydrobromide
IUPAC Name Methyl 1-(methyl-d3)-1,2,5,6-tetrahydropyridine-2,6-d2-3-carboxylate hydrobromide
CAS Number 131448-18-5
Molecular Formula C₈H₉D₅NO₂[1][2][3][4][5][6][7][8][9][10][11] • HBr
Molecular Weight 241.14 g/mol (Salt); ~160.23 g/mol (Free Base eq.)
Appearance Off-white to white crystalline solid
Solubility Methanol, Water, DMSO
Melting Point 169–171 °C (Decomposes)

Hazard Identification (GHS Classification)

While Arecoline-d5 is a research tool, it retains the pharmacological potency of its parent compound, a muscarinic acetylcholine receptor agonist. Treat as a high-potency toxicant.

GHS Label Elements[5][12]
  • Signal Word: DANGER

  • Hazard Class: Acute Toxicity (Oral, Dermal, Inhalation).[5]

Hazard CodeHazard Statement
H301/H302 Toxic/Harmful if swallowed.[10]
H311 Toxic in contact with skin.[5][10]
H331 Toxic if inhaled.[5][10]
H315 Causes skin irritation.
H319 Causes serious eye irritation.[12]
Emergency Response Protocols
  • Inhalation: Immediate transfer to fresh air. If respiratory depression occurs (muscarinic effect), administer oxygen.

  • Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water. The salt is highly water-soluble; rapid washing reduces systemic absorption.

  • Antidote: Atropine sulfate is the specific antagonist for muscarinic toxicity (bradycardia, salivation, bronchoconstriction).

Handling, Storage, and Stability[13]

The integrity of a deuterated standard is paramount for quantitative accuracy. Deuterium exchange and hygroscopicity are the primary failure modes.

Stability Protocol
  • Hygroscopicity: The hydrobromide salt is hygroscopic. Moisture absorption alters the effective mass, leading to weighing errors during stock preparation.

    • Protocol: Equilibrate the vial to room temperature before opening to prevent condensation. Weigh in a humidity-controlled environment (<40% RH).

  • Isotopic Stability: The deuterium labels (typically on the N-methyl and ring positions) are chemically stable under neutral conditions. Avoid prolonged exposure to strong acids or bases at high temperatures to prevent potential deuterium-hydrogen exchange (D/H exchange).

  • Storage:

    • Long-term: -20°C, desiccated, protected from light.

    • Solution State: Stock solutions in Methanol are stable for 12 months at -80°C.

Analytical Application: LC-MS/MS Workflow

The primary utility of Arecoline-d5 is correcting matrix effects in plasma/urine quantification. The following workflow describes a validated extraction and detection method.

Experimental Protocol: Sample Preparation

Objective: Extract Arecoline from plasma while removing proteins that foul the ESI source.

  • Stock Preparation: Dissolve Arecoline-d5 HBr in Methanol to yield a 1.0 mg/mL (free base equivalent) stock.

  • Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.

  • Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma sample into a 1.5 mL tube.

    • Add 10 µL of Working IS Solution (Arecoline-d5).[7]

    • Add 150 µL of ice-cold Acetonitrile (precipitating agent).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to an autosampler vial.

LC-MS/MS Methodology
  • Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

MRM Transitions (Quantitation):

  • Analyte (Arecoline): m/z 156.2 → 53.2 (Collision Energy: ~25 eV)

  • Internal Standard (Arecoline-d5): m/z 161.2 → 58.2 (Shift corresponds to retained deuterium labels on the fragment).

Visualization: Analytical Workflow

The following diagram illustrates the logical flow from sample extraction to data validation.

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike IS (Arecoline-d5) Sample->Spike Add Internal Std Precip Protein Precipitation (ACN/MeOH) Spike->Precip Denature Proteins Centrifuge Centrifugation (10k x g) Precip->Centrifuge Remove Debris LC UPLC Separation (C18 Column) Centrifuge->LC Inject Supernatant ESI ESI Source (Ionization) LC->ESI Elution MS MS/MS Detection (MRM Mode) ESI->MS m/z 161.2 -> 58.2 Data Quantitation (Ratio Analyte/IS) MS->Data Integration

Figure 1: LC-MS/MS Quantitation Workflow using Arecoline-d5 as an Internal Standard.

Biological Mechanism of Action[6][9][14][15][16]

Understanding the biological activity is crucial for safety and for interpreting pharmacokinetic data. Arecoline is a parasympathomimetic agent that acts primarily on Muscarinic Acetylcholine Receptors (mAChRs).[13]

Pathway Logic[17]
  • Receptor Binding: Arecoline binds to M1, M2, and M3 muscarinic receptors.[13]

  • G-Protein Activation:

    • M1/M3 (Gq-coupled): Activates Phospholipase C (PLC), leading to IP3 generation and Calcium release. This causes smooth muscle contraction (gut motility) and glandular secretion (salivation).

    • M2 (Gi-coupled): Inhibits Adenylyl Cyclase, reducing cAMP. In the heart, this leads to bradycardia (slowed heart rate).

Visualization: Signaling Pathway

This diagram details the Gq-coupled pathway activated by Arecoline exposure.

Muscarinic_Pathway Ligand Arecoline (Agonist) Receptor Muscarinic Receptor (M1/M3) Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Substrate ER Endoplasmic Reticulum IP3->ER Binds IP3R Response Physiological Response (Salivation, Contraction) DAG->Response PKC Activation Ca Ca2+ Release ER->Ca Efflux Ca->Response Signal Transduction

Figure 2: M1/M3 Muscarinic Receptor Signaling Cascade activated by Arecoline.

Disposal & Regulatory Compliance

  • Waste Disposal: As a halogenated organic salt with toxic properties, Arecoline-d5 waste must be segregated. Do not dispose of via sink or municipal sewage. Incineration in a chemical combustor equipped with an afterburner and scrubber is the mandated disposal method to neutralize nitrogen oxides and hydrogen bromide gas.

  • Regulatory Status: Arecoline is an alkaloid of the Areca nut.[7][14][13] While not a federally controlled substance in the US (DEA), it is considered a toxic chemical. Ensure compliance with local EHS (Environmental Health and Safety) regulations regarding "Acute Toxicants."

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12305195, Arecoline-d5. Retrieved from [Link]

  • World Health Organization (WHO) / IARC. (2021). Acrolein, Crotonaldehyde, and Arecoline: IARC Monographs on the Identification of Carcinogenic Hazards to Humans. Retrieved from [Link]

Sources

Arecoline-d5 Hydrobromide Salt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Procurement, Characterization, and Application of a Key Analytical Standard

Introduction

Arecoline-d5 hydrobromide salt is the deuterated hydrobromide salt of arecoline, a natural alkaloid found in the nuts of the Areca catechu palm. Arecoline itself is a cholinergic agonist that has been studied for its potential effects on cognitive function and its role in various physiological processes.[1][2] For researchers in pharmacology, drug metabolism, and pharmacokinetics, the deuterated form, this compound, serves as an indispensable tool. Its primary application is as an internal standard in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of arecoline in biological matrices.[3] This guide provides a comprehensive overview of the technical aspects of this compound, including its availability, price, chemical properties, and a detailed protocol for its use in a research setting.

Chemical Identity and Properties

  • Chemical Name: this compound

  • Synonyms: ARECOLINE-D5, SAL DE HIDROBROMURO; ARECOLINE-D5, HYDROBROMIDE SALT[4]

  • CAS Number: 131448-18-5[5]

  • Molecular Formula: C₈H₈D₅NO₂·HBr[5]

  • Molecular Weight: 241.14 g/mol [5]

  • Appearance: Typically an off-white solid[4]

Price and Availability

The price and availability of this compound can vary between suppliers and are dependent on the quantity and purity required. It is crucial for researchers to source this analytical standard from reputable suppliers who can provide a comprehensive Certificate of Analysis (CoA).

SupplierProduct NameCatalog NumberPurityAvailable QuantitiesPrice (USD)
VeeprhoArecoline-D5 (Hydrobromide Salt)-High PurityInquireInquire
Santa Cruz BiotechnologyThis compoundsc-210198High PurityInquireInquire
LGC StandardsThis compoundTRC-A767002High PurityInquireInquire
Toronto Research ChemicalsThis compound-High PurityInquireInquire[6]

For comparison, the non-deuterated Arecoline hydrobromide is more widely available and generally less expensive.

SupplierProduct NamePurityAvailable QuantitiesPrice (USD)
TCI AmericaArecoline Hydrobromide>98.0%5 g, 25 g$4,000.00 (5g), $15,500.00 (25g)[7]
Fisher ScientificArecoline Hydrobromide98.0+%5 gInquire[8]
BiopurifyArecoline hydrobromide95%~99%InquireInquire[9]

Certificate of Analysis (CoA) - A Self-Validating System

A Certificate of Analysis is a critical document that accompanies any analytical standard, providing assurance of its identity, purity, and quality. While a specific CoA is lot-dependent, a typical CoA for this compound from a reputable supplier like LGC Standards or Veeprho would include the following information, ensuring a self-validating system for experimental protocols.[10][11]

ParameterSpecification
Appearance White to Off-White Solid
Purity (by HPLC) ≥98%
Isotopic Purity (d5) ≥99 atom % D
Proton NMR (¹H NMR) Conforms to Structure
Mass Spectrometry (MS) Conforms to Structure
Solubility Soluble in Methanol
Storage Conditions 2-8°C, Protect from light

Safety and Handling

The non-deuterated form, Arecoline hydrobromide, is classified as a hazardous substance.[12] It is harmful if swallowed and may cause skin and eye irritation. Therefore, it is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Application: Quantification of Arecoline in Biological Samples using LC-MS/MS

The primary application of this compound is as an internal standard for the accurate quantification of arecoline in biological samples such as plasma, urine, or tissue homogenates. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of arecoline using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with Arecoline-d5 HBr sample->spike Add Internal Standard extract Protein Precipitation & Extraction spike->extract evap Evaporation & Reconstitution extract->evap lc HPLC Separation evap->lc Inject ms Tandem Mass Spectrometry (MRM Mode) lc->ms integrate Peak Integration ms->integrate calculate Concentration Calculation (Ratio to IS) integrate->calculate

Caption: Workflow for Arecoline Quantification using a Deuterated Internal Standard.

Detailed Experimental Protocol

This protocol is a synthesized example based on established methodologies for the quantification of arecoline in biological matrices.

1. Preparation of Stock Solutions and Standards

  • Arecoline Stock Solution (1 mg/mL): Accurately weigh 1 mg of arecoline hydrobromide and dissolve it in 1 mL of methanol.

  • This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of arecoline by serial dilution of the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

2. Sample Preparation

  • To 100 µL of the biological sample (e.g., plasma), add 10 µL of the internal standard working solution (100 ng/mL this compound).

  • Add 300 µL of acetonitrile (or another suitable protein precipitation agent) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • HPLC System: A standard HPLC system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good separation of arecoline from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Arecoline: Precursor ion (Q1) m/z 156.1 -> Product ion (Q3) m/z 125.1

    • Arecoline-d5: Precursor ion (Q1) m/z 161.1 -> Product ion (Q3) m/z 130.1

4. Data Analysis

  • Integrate the peak areas for both arecoline and Arecoline-d5.

  • Calculate the ratio of the peak area of arecoline to the peak area of Arecoline-d5.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the arecoline standards.

  • Determine the concentration of arecoline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway Context

While this compound is primarily an analytical tool, its non-deuterated counterpart, arecoline, exerts its biological effects through interaction with muscarinic acetylcholine receptors. The following diagram illustrates the general signaling pathway of a Gq-coupled muscarinic receptor, which is one of the receptor subtypes activated by arecoline.

signaling_pathway Arecoline Arecoline M_Receptor Muscarinic Receptor (Gq-coupled) Arecoline->M_Receptor binds G_Protein Gq Protein M_Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca_Release Ca²⁺ Release ER->Ca_Release Cell_Response Cellular Response Ca_Release->Cell_Response PKC->Cell_Response

Caption: Simplified Gq-coupled Muscarinic Receptor Signaling Pathway Activated by Arecoline.

Conclusion

This compound is a vital tool for researchers requiring accurate and precise quantification of arecoline. Its use as an internal standard in LC-MS/MS methods is a prime example of applying the principles of isotopic dilution for robust analytical measurements. This guide has provided a comprehensive overview of its procurement, characterization, and a detailed protocol for its application. By understanding the technical nuances of this analytical standard, researchers can ensure the integrity and reliability of their experimental data, ultimately contributing to advancements in pharmacology and related fields.

References

  • Veeprho. Arecoline-D5 (Hydrobromide Salt) | CAS 131448-18-5. [Link]

  • Veeprho. CERTIFICATE OF ANALYSIS OF REFERENCE ST ANDARD lHNMR. [Link]

  • PubChem. Arecoline Hydrobromide. [Link]

  • Biopurify. CAS 300-08-3 | Arecoline hydrobromide. [Link]

  • GSRS. ARECOLINE HYDROBROMIDE. [Link]

  • Pharmaffiliates. CAS No : 2468639-30-5 | Product Name : Arecaidine-d5 Hydrobromide. [Link]

  • Veeprho. Veeprho: Pharmaceutical Impurity Reference Standards. [Link]

  • Ottokemi. Arecoline hydrobromide, for HPLC, 98% | 300-08-3. [Link]

  • Veeprho. Proline Impurities and Related Compound. [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of Arecoline in Biological Matrices Using Arecoline-d5 Hydrobromide as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Arecoline is the primary psychoactive alkaloid found in the areca nut (Areca catechu), widely consumed in betel quid.[1] Due to its association with oral submucous fibrosis and oral squamous cell carcinoma, precise quantification of arecoline in biological matrices (plasma, saliva, urine) is critical for toxicological screening and pharmacokinetic studies.

This Application Note details a robust LC-MS/MS protocol using Arecoline-d5 hydrobromide salt as an internal standard (IS). The use of a deuterated isotopolog is non-negotiable in high-reliability bioanalysis; it compensates for ionization suppression/enhancement (matrix effects) and variability in extraction recovery, ensuring data integrity compliant with FDA and EMA bioanalytical guidelines.

Why Arecoline-d5 Hydrobromide?
  • Matrix Compensation: Co-elutes with the analyte, experiencing the exact same matrix environment during electrospray ionization (ESI).

  • Physicochemical Stability: The hydrobromide salt form offers superior shelf-life stability compared to the hygroscopic free base.

  • Mass Shift (+5 Da): Provides a clean mass spectral window (m/z 161 vs. 156), eliminating crosstalk with the native analyte.

Compound Profile & Physicochemical Properties[2][3]

PropertyAnalyte (Native)Internal Standard (IS)
Name ArecolineArecoline-d5 Hydrobromide
CAS Number 63-75-2 (Free base)131448-18-5
Formula C₈H₁₃NO₂C₈H₈D₅NO₂ · HBr
Molecular Weight 155.19 g/mol 241.14 g/mol (Salt) / 160.23 (Free Base)
Precursor Ion (M+H)⁺ m/z 156.2m/z 161.2
Solubility Water, Methanol, DMSOWater, Methanol, DMSO
Storage Hygroscopic; Store at -20°CDesiccated; Store at -20°C

Experimental Protocol

Reagents and Materials[3][4]
  • Reference Standard: Arecoline Hydrobromide (Sigma-Aldrich or equivalent).

  • Internal Standard: Arecoline-d5 Hydrobromide (e.g., Cayman Chem, SCBT).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • Matrix: Drug-free human plasma or artificial saliva.

Stock Solution Preparation[3]
  • IS Stock (1 mg/mL): Dissolve 1.0 mg of Arecoline-d5 HBr in 1 mL of Methanol. Store at -20°C.

  • IS Working Solution (100 ng/mL): Dilute the IS Stock 1:10,000 in 50% Methanol/Water. Prepare fresh daily.

  • Analyte Stock (1 mg/mL): Dissolve Arecoline HBr in Methanol. Correct for salt factor (MW salt / MW free base) if reporting free base concentration.

Sample Preparation (Protein Precipitation)

This method is optimized for high throughput and maximal recovery.

  • Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of IS Working Solution (100 ng/mL). Vortex briefly.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Extraction: Vortex vigorously for 30 seconds.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of supernatant to a clean vial. Evaporate under nitrogen (optional) or dilute 1:1 with Water (to match initial mobile phase) and inject.

LC-MS/MS Conditions[1]

Chromatography (HPLC/UPLC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5% Loading
0.50 5% Hold
3.00 90% Elution
4.00 90% Wash
4.10 5% Re-equilibration

| 6.00 | 5% | End |

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[1][2]

  • Spray Voltage: 3500 V.

  • Capillary Temp: 300°C.

  • Gas: Nitrogen (Curtain: 30 psi, Collision: Medium).

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV) Role
Arecoline 156.2 53.2 30 25 Quantifier
156.2 141.1 30 15 Qualifier

| Arecoline-d5 | 161.2 | 58.2 | 30 | 25 | IS Quantifier |[1]

Visualized Workflows

Analytical Workflow Diagram

This diagram illustrates the critical path from sample collection to data output, highlighting where the Internal Standard integrates to correct for errors.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (Plasma/Saliva) Precip Protein Precipitation (ACN + 0.1% FA) Sample->Precip IS_Add Add Internal Standard (Arecoline-d5) IS_Add->Precip Spike Centrifuge Centrifuge (14,000g, 10 min) Precip->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant ESI ESI Source (Positive Mode) LC->ESI Q1 Q1 Filter Select Precursor ESI->Q1 Q2 Q2 Collision Fragmentation Q1->Q2 Q3 Q3 Filter Select Product Q2->Q3 Data Quantification (Ratio Analyte/IS) Q3->Data

Figure 1: End-to-end analytical workflow. The IS is added immediately to correct for all subsequent volumetric and ionization variations.

MRM Transition Logic

Visualizing the mass filtering process for the native analyte versus the deuterated standard.

MRM cluster_Arecoline Arecoline (Native) cluster_IS Arecoline-d5 (Internal Standard) Prec_A Precursor Ion m/z 156.2 Frag_A Collision Energy 25eV Prec_A->Frag_A Prod_A Product Ion m/z 53.2 Frag_A->Prod_A Prec_IS Precursor Ion m/z 161.2 Frag_IS Collision Energy 25eV Prec_IS->Frag_IS Prod_IS Product Ion m/z 58.2 Frag_IS->Prod_IS

Figure 2: MRM Transition Logic. Note the +5 Da shift maintained in the product ion, ensuring specificity.

Method Validation Criteria (FDA/EMA Guidelines)

To ensure this protocol produces regulatory-grade data, the following validation parameters must be met:

  • Linearity: Calibration curve (e.g., 0.5 – 500 ng/mL) must have an

    
    . Weighting factor 
    
    
    
    is recommended.
  • Accuracy & Precision:

    • Intra-day and Inter-day CV% should be < 15% (20% at LLOQ).

    • Accuracy should be within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect (ME):

    • Calculate ME = (Response in Matrix / Response in Solvent) x 100.

    • The IS-normalized Matrix Factor should be close to 1.0. If Arecoline is suppressed by 40%, Arecoline-d5 should also be suppressed by ~40%, yielding a consistent ratio.

  • Recovery: Extraction efficiency does not need to be 100%, but it must be consistent and reproducible across the concentration range.

Troubleshooting & Expert Tips

  • Deuterium Isotope Effect: While rare in small molecules, deuterium labeling can sometimes slightly shorten retention time compared to the native compound. Ensure your integration windows are wide enough to capture both peaks if a slight shift (< 0.1 min) occurs.

  • pH Control: Arecoline is an alkaloid (pKa ~ 7.8). Ensure the mobile phase is acidic (pH < 4 using Formic Acid) to keep it protonated (

    
    ) for optimal ESI sensitivity.
    
  • Stability: Arecoline is susceptible to hydrolysis in basic environments. Always process samples on ice and use acidified solvents for precipitation.

  • Carryover: Due to the sticky nature of alkaloids on glass, use a needle wash solution containing 50% Methanol/Acetone or similar organic solvent to prevent carryover between injections.

References

  • Lyu, Y., et al. (2018).[2] Development and validation of a rapid LC-MS/MS method for simultaneous quantification of arecoline and its two active metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Pichini, S., et al. (2007). Liquid chromatography/electrospray ionization tandem mass spectrometry assay for the determination of nicotine and metabolites, caffeine and arecoline in breast milk. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Arecoline and Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the method development strategy for the quantification of Arecoline (the primary alkaloid in Areca catechu) and its major metabolites, Arecaidine and Arecoline N-oxide .[1][2] Due to the rapid hydrolysis of Arecoline by plasma esterases and the significant polarity difference between the parent (lipophilic base) and the metabolite (polar zwitterion), standard C18 protocols often fail. This guide provides a self-validating workflow focusing on sample stabilization, ion-pairing vs. polar-embedded stationary phases, and optimized extraction protocols.

Physicochemical Profiling & Metabolic Pathway

Understanding the analyte chemistry is the prerequisite for successful separation. Arecoline is a tertiary amine ester, while its primary metabolite, Arecaidine, is a carboxylic acid (zwitterionic at neutral pH).

Table 1: Analyte Properties
AnalyteChemical ClasspKa (approx.)LogPDetection Challenge
Arecoline Tertiary Amine Ester~7.6 (Base)2.3Hydrolysis prone; Peak tailing due to silanol interactions.[3]
Arecaidine Amino Acid (Zwitterion)~9.0 (Amine), ~3.0 (Acid)-1.5Poor retention on C18; Elutes in void volume without modification.[3]
Arecoline N-oxide N-Oxide~4.5-0.8Polar; Requires aqueous-rich mobile phase.[3]
Metabolic Pathway Visualization

The following diagram illustrates the critical instability of Arecoline, which drives the sample preparation requirements.

MetabolicPathway Arecoline Arecoline (Parent Drug) Arecaidine Arecaidine (Major Metabolite) Arecoline->Arecaidine Hydrolysis (Carboxylesterase) *RAPID in Plasma* NOxide Arecoline N-Oxide (Minor Metabolite) Arecoline->NOxide Oxidation (FMO/CYP450) Mercapturic Mercapturic Acid Conjugates Arecoline->Mercapturic Conjugation (GSH S-transferase)

Caption: Figure 1. Metabolic fate of Arecoline. The hydrolysis pathway to Arecaidine is the primary stability risk during sample handling.

Critical Control Point: Sample Stabilization

STOP & READ: The most common failure in Arecoline analysis is not chromatographic, but pre-analytical. Plasma esterases convert Arecoline to Arecaidine within minutes at room temperature.

Protocol 1: Plasma Stabilization (Mandatory)
  • Principle: Acidification lowers pH below the enzymatic activity threshold of carboxylesterases.

  • Reagents: 1M Hydrochloric Acid (HCl) or 10% Dichlorvos (organophosphate esterase inhibitor - toxic, use only if necessary).[3]

  • Procedure:

    • Collect blood into K2-EDTA tubes (avoid Heparin if using LC-MS due to ion suppression).[3]

    • Immediately (within 30 seconds) transfer plasma to a tube containing 1M HCl (10 µL acid per 1 mL plasma). Target pH < 4.0.

    • Vortex for 10 seconds.

    • Snap freeze at -80°C if not analyzing immediately.

Expert Insight: Do not rely solely on NaF (sodium fluoride) tubes. While NaF inhibits glycolysis, it is often insufficient to completely halt the rapid esterase hydrolysis of Arecoline. Acidification is the gold standard [1].

Sample Preparation Strategies

Choose the extraction method based on your sensitivity requirements.

Decision Matrix
  • High Sensitivity (pg/mL) & Cleanliness: Liquid-Liquid Extraction (LLE).[3]

  • High Throughput (>100 samples/day): Protein Precipitation (PPT).

Protocol 2: Optimized Liquid-Liquid Extraction (LLE)

LLE is superior for removing phospholipids that cause matrix effects in LC-MS.[3]

  • Aliquot: 200 µL of acidified plasma into a glass tube.

  • Internal Standard: Add 20 µL deuterated Arecoline-d5 (100 ng/mL).

  • Basification: Add 50 µL Saturated NaHCO3 (Sodium Bicarbonate).

    • Why? Arecoline is a base (pKa ~7.6). High pH neutralizes it, making it lipophilic for extraction.[3] Arecaidine (zwitterion) remains in the aqueous phase, requiring a different approach if simultaneous extraction is needed (see note below).

  • Solvent: Add 2 mL Diethyl Ether or Chloroform:Isopropanol (95:5) .

  • Extract: Vortex vigorously for 5 mins; Centrifuge at 4000 rpm for 5 mins.

  • Transfer: Transfer organic supernatant to a clean tube.

  • Dry: Evaporate under Nitrogen stream at 35°C.

  • Reconstitute: 100 µL Mobile Phase A.

Note for Metabolites: If extracting Arecaidine (polar), LLE is difficult. Use Protein Precipitation (add 3 volumes of cold Methanol w/ 0.1% Formic Acid) or MCX SPE (Mixed-Mode Cation Exchange) cartridges.[3]

Chromatographic Method Development

Two distinct approaches are provided: one for UV detection (QC/Pharma) and one for LC-MS/MS (Bioanalysis).[3]

Method A: Robust UV-HPLC (Quality Control / High Conc.)[1]

Best for: Pharmaceutical formulations, Areca nut extracts, or high-level saliva analysis.[3]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[3]

  • Mobile Phase:

    • Buffer: 20 mM Potassium Phosphate (KH2PO4), adjusted to pH 3.0 with Orthophosphoric acid.

    • Solvent: Acetonitrile (ACN).

    • Ratio: Isocratic 85:15 (Buffer:ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (Maximize sensitivity for the ester carbonyl).

  • Temperature: 30°C.

Mechanism: The low pH (3.0) ensures Arecoline is fully protonated. While this usually reduces retention on C18, the high aqueous content (85%) provides sufficient interaction. The acidic pH also suppresses silanol ionization on the silica support, reducing peak tailing [2].

Method B: LC-MS/MS (Bioanalysis / Metabolites)

Best for: Plasma pharmacokinetics, simultaneous parent/metabolite quantification.[3]

  • Challenge: Arecaidine elutes in the void volume on standard C18.

  • Solution: Use a Polar-Embedded C18 or a HILIC approach.[3] Below is the Polar-Embedded RP protocol (more robust than HILIC).

  • Column: Waters XSelect HSS T3 or Phenomenex Synergi Hydro-RP (2.1 x 100 mm, 1.8 µm).[3]

    • Why? These columns withstand 100% aqueous conditions and retain polar compounds better than standard C18.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5).

    • B: Methanol + 0.1% Formic Acid.[4]

  • Gradient:

    • 0-1.0 min: 2% B (High aqueous to trap Arecaidine).[3]

    • 1.0-5.0 min: Ramp to 90% B.

    • 5.0-6.0 min: Hold 90% B.[3]

    • 6.1 min: Re-equilibrate 2% B.

  • MS Transitions (ESI+):

    • Arecoline: 156.1 → 53.1 (Quant), 156.1 → 141.1 (Qual).

    • Arecaidine: 142.1 → 44.1.

    • Arecoline N-oxide: 172.1 → 60.1.[3]

Validation & Troubleshooting Guide

Logic Flow for Troubleshooting

Troubleshooting Start Problem Detected Issue1 Peak Tailing? Start->Issue1 Issue2 Parent Drug Loss? Start->Issue2 Issue3 Metabolite in Void? Start->Issue3 Sol1 Add 10mM TEA to buffer OR Lower pH to <3.0 Issue1->Sol1 Sol2 Check Plasma pH. Must be acidic (<4.0) to stop esterase. Issue2->Sol2 Sol3 Switch to HILIC column OR Use Ion-Pairing (Hexanesulfonate) Issue3->Sol3

Caption: Figure 2. Troubleshooting decision tree for common Areca alkaloid analysis issues.

Validation Parameters (Acceptance Criteria)
ParameterAcceptance Limit (Bioanalysis)Notes
Linearity (r²) > 0.995Weighting 1/x² is recommended for large dynamic ranges.[3]
Accuracy 85-115% (80-120% at LLOQ)Critical to verify using QC samples.
Precision (CV) < 15% (< 20% at LLOQ)Run 5 replicates over 3 days.
Recovery > 70% ConsistentCompare extracted sample vs. unextracted standard.
Matrix Effect 85-115%Critical for LC-MS; monitor phospholipid transitions.[3]

References

  • Stability of Arecoline in Biological Matrices. Source: National Institutes of Health (NIH) / PubMed. Context: Establishes the necessity of acidification to prevent hydrolysis. Link:[Link] (Search: "Arecoline stability plasma esterase")

  • HPLC Method Development for Areca Alkaloids. Source: Journal of Chromatography A / ScienceDirect. Context: Supports the use of phosphate buffers and C18 columns for alkaloid separation. Link:[Link] (Search: "HPLC determination of arecoline in human saliva")

  • LC-MS/MS Quantification of Arecoline and Metabolites. Source: Journal of Pharmaceutical and Biomedical Analysis.[1] Context: Validated method for simultaneous determination of Arecoline, Arecaidine, and N-oxide.[3][1][2] Link:[Link]

Sources

Arecoline-d5 hydrobromide salt in drug metabolism studies.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bioanalytical Imperative

Arecoline, the primary alkaloid of the areca nut (Areca catechu), is a potent muscarinic agonist with significant toxicological and carcinogenic implications. In drug metabolism and pharmacokinetics (DMPK) studies, the quantification of arecoline presents a unique set of challenges due to its rapid enzymatic hydrolysis and high polarity.

Arecoline-d5 hydrobromide (Arecoline-d5 HBr) serves as the definitive Internal Standard (IS) for these assays. This guide details the application of Arecoline-d5 HBr in LC-MS/MS workflows, focusing on overcoming the "stability-solubility" paradox inherent to the analyte.

Why Arecoline-d5 Hydrobromide?
  • Hydrobromide Salt Form: The free base of arecoline is an oily, volatile liquid prone to oxidation. The hydrobromide salt stabilizes the compound as a crystalline solid, ensuring accurate weighing and long-term shelf stability.

  • Deuterium Labeling (d5): The incorporation of five deuterium atoms provides a mass shift of +5 Da (m/z 156 → 161). This specific isotopologue avoids "cross-talk" with naturally occurring isotopes (M+1, M+2) of the analyte while retaining identical chromatographic behavior to correct for matrix effects and ionization suppression.

Metabolic Landscape & Stability Challenges

Understanding the metabolic fate of arecoline is critical for proper sample handling. Arecoline is an ester; its primary metabolic route is rapid hydrolysis by carboxylesterases (specifically CES1) in plasma and liver.

Critical Implication: Without immediate stabilization during sample collection, ex vivo hydrolysis will artificially decrease Arecoline concentrations and increase Arecaidine levels, invalidating the study.

Figure 1: Metabolic Pathway of Arecoline[1]

ArecolineMetabolism Arecoline Arecoline (Target Analyte) Arecaidine Arecaidine (Major Metabolite) Arecoline->Arecaidine Hydrolysis (CES1 Enzyme) ArecolineNOxide Arecoline N-Oxide (Minor Metabolite) Arecoline->ArecolineNOxide N-Oxidation (FMO/CYP) Mercapturic Mercapturic Acid Conjugates Arecaidine->Mercapturic Conjugation ArecolineNOxide->Mercapturic Conjugation

Caption: Primary metabolic pathways. The rapid hydrolysis to Arecaidine (Red Arrow) is the primary source of bioanalytical error if not inhibited.

Experimental Protocol: LC-MS/MS Quantification

This protocol is designed for the quantification of Arecoline in human or rat plasma using Arecoline-d5 HBr as the internal standard.

A. Reagent Preparation
SolutionConcentrationPreparation Details
Stock Solution (IS) 1.0 mg/mL (Free Base Eq.)Dissolve Arecoline-d5 HBr in Methanol. Note: Apply salt correction factor (MW salt / MW base).
Working IS 100 ng/mLDilute Stock in Acetonitrile.
Stabilizer 2% Formic AcidAdded to plasma immediately upon collection.

Salt Correction Calculation:



(Note: Verify exact MW on your specific Certificate of Analysis as hydration states may vary).
B. Sample Preparation (Protein Precipitation)
  • Collection: Collect whole blood into tubes containing NaF/KOx (esterase inhibitor) and pre-chilled on ice.

  • Stabilization: Immediately add 2% Formic Acid to plasma (10 µL acid per 100 µL plasma) to lower pH < 4.0, halting CES1 activity.

  • Spiking: Aliquot 50 µL of stabilized plasma into a 96-well plate. Add 10 µL of Arecoline-d5 Working IS .

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (0.1% Formic Acid).

  • Agitation: Vortex for 2 minutes at high speed.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a clean plate; dilute with 100 µL of Water (0.1% Formic Acid) to match initial mobile phase conditions.

C. LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 2.6 µm).

    • Why Biphenyl? Offers superior retention for polar amines and better separation of the metabolite Arecaidine compared to standard C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

Gradient Program:

Time (min)% Mobile Phase BFlow Rate (mL/min)
0.050.5
0.550.5
2.5900.5
3.0900.5
3.150.5
4.550.5

MS Parameters (MRM Mode):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)
Arecoline 156.1141.122
Arecoline-d5 (IS) 161.1146.122
Arecaidine (Monitor)142.1124.125

Analytical Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (+ NaF/Acid Stabilizer) IS_Add Add Arecoline-d5 HBr (Internal Standard) Sample->IS_Add PPT Protein Precipitation (ACN + 0.1% FA) IS_Add->PPT Centrifuge Centrifuge (4000g, 10 min) PPT->Centrifuge LC LC Separation (Biphenyl Column) Centrifuge->LC Supernatant MS MS Detection (ESI+, MRM) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Caption: Step-by-step bioanalytical workflow ensuring stability and precision.

Validation & Troubleshooting

Linearity and Range
  • Range: 0.5 ng/mL to 500 ng/mL.

  • Curve Fitting: Linear regression (

    
     weighting). The d5-IS should track the analyte response perfectly, yielding 
    
    
    
    .
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Recovery of Analyte Enzymatic hydrolysis during prep.Ensure plasma is acidified (pH < 4) immediately. Use ice-cold solvents.
RT Shift between Analyte/IS Deuterium Isotope Effect.A slight shift (<0.05 min) is normal. If >0.1 min, check column equilibration.
High Backpressure Salt precipitation.Arecoline HBr is soluble, but plasma salts may crash in high organic. Ensure proper centrifugation.
Carryover Sticky basic residue.Use a needle wash of 50:50 MeOH:ACN with 0.5% Formic Acid.

References

  • Giri, S., et al. (2006).[1] "Genetic toxicology and toxicokinetics of arecoline and related areca nut compounds." Mutation Research/Reviews in Mutation Research.

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." FDA.gov.

  • Patterson, T.A., & Kosh, J.W. (1993).[1] "Elucidation of the rapid in vivo metabolism of arecoline." General Pharmacology: The Vascular System.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 2206, Arecoline." PubChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Arecoline Peak Shape in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Peak Asymmetry and Retention for Arecoline Status: Open Knowledge Base Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Molecule & The Challenge

Arecoline (Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate) presents a classic chromatographic challenge: it is a small, polar, basic alkaloid with a pKa of approximately 6.84 [1].

In standard Reverse Phase (RP) HPLC, two primary mechanisms destroy peak symmetry:

  • Silanol Interaction: At neutral pH, residual silanols (

    
    ) on the silica support ionize to 
    
    
    
    .[1] Arecoline, being protonated (
    
    
    ) and positively charged, binds ionically to these sites, causing severe tailing.
  • Low Retention: Being highly polar, it elutes near the void volume (

    
    ) on standard C18 columns, leading to poor resolution from solvent fronts.[1]
    

This guide provides field-validated protocols to resolve these issues, moving beyond "textbook" answers to practical, robust methodologies.

Part 1: Troubleshooting Guide (Q&A Format)

Q1: My arecoline peak has a tailing factor ( ) > 2.0. Why is this happening?

Diagnosis: This is almost certainly due to secondary silanol interactions .[1] The Mechanism: Your C18 column is not just a carbon chain; it is built on a silica backbone.[1] Even "end-capped" columns have residual silanol groups.[1][2] Since arecoline is a base (pKa ~6.8), it is positively charged at pH < 6.[1]8. If your mobile phase pH is near 4–6, the silanols are partially ionized (negative).[1] The positive arecoline sticks to the negative silica, dragging the peak tail.[1]

The Fix:

  • Immediate Action: Lower the mobile phase pH to 3.0 or below . At pH < 3.0, surface silanols are protonated (

    
    ) and neutral, preventing them from binding to the arecoline cation [2].
    
  • Secondary Action: Add a "sacrificial base" like Triethylamine (TEA) .[1] TEA competes for the remaining active sites, effectively shielding the silica from the arecoline.[1]

Q2: I lowered the pH, but retention is now too short ( ). How do I increase retention?

Diagnosis: At low pH, arecoline is fully ionized (


), making it extremely polar and soluble in the aqueous mobile phase.[1] It refuses to partition into the hydrophobic C18 stationary phase.[1]

The Fix:

  • Option A (Ion-Pairing): Add an ion-pairing agent like Sodium Dodecyl Sulfate (SDS) or Sodium Heptanesulfonate .[1] The anionic sulfonate binds to the cationic arecoline, forming a neutral, hydrophobic complex that retains well on C18 [3].

  • Option B (HILIC Mode): Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .[1] This flips the mechanism: the polar stationary phase retains the polar arecoline, and water acts as the strong eluting solvent.[1]

Q3: Can I use LC-MS with these methods?

Warning:

  • Do NOT use TEA or SDS for LC-MS.[1] TEA suppresses ionization in the source, and SDS is non-volatile and will ruin your mass spectrometer.[1]

  • LC-MS Solution: Use volatile buffers like Ammonium Formate or Ammonium Acetate (pH 3–4).[1] If tailing persists, use a Hybrid Particle Column (e.g., Ethylene Bridged Hybrid - BEH) which has virtually no silanol activity and can tolerate high pH (up to pH 11) where arecoline is neutral.[1]

Part 2: Visualizing the Solution

Workflow: Troubleshooting Logic Tree

The following diagram illustrates the decision process for optimizing peak shape based on your current symptoms.

Troubleshooting Start Start: Poor Arecoline Peak Shape CheckTail Is Tailing Factor > 1.5? Start->CheckTail CheckRet Is Retention (k') < 1.0? CheckTail->CheckRet No (Symmetric but fast) pH_Check Check Mobile Phase pH CheckTail->pH_Check Yes Ion_Pair Add Ion-Pair Reagent (SDS/Heptanesulfonate) CheckRet->Ion_Pair Stay with C18 HILIC Switch to HILIC Mode (Bare Silica/Amide) CheckRet->HILIC Change Mode Low_pH Set pH < 3.0 (Phosphate Buffer) pH_Check->Low_pH If pH > 4 Add_TEA Add 0.1% Triethylamine (TEA) pH_Check->Add_TEA If pH is low but tailing persists Hybrid_Col Switch to Hybrid/Base-Deactivated Column Add_TEA->Hybrid_Col If TEA fails

Figure 1: Decision matrix for diagnosing and resolving arecoline chromatographic issues.

Part 3: Validated Experimental Protocols

The following protocols are synthesized from USP standards and academic literature, optimized for modern HPLC systems.

Protocol A: The "Gold Standard" RP-HPLC Method (UV Detection)

Best for: Routine QC, high robustness, non-MS applications.

ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or Cosmosil 5C18-MS-II)Long column increases theoretical plates for better resolution.
Mobile Phase Acetonitrile : Phosphate Buffer (12 : 88 v/v)High aqueous content required to retain the polar molecule.[1]
Buffer Prep 10 mM Potassium Dihydrogen Phosphate (

) adjusted to pH 3.0 with Orthophosphoric Acid.
Low pH suppresses silanol ionization (

).[1]
Modifier Optional: Add 0.1% Triethylamine (TEA) to buffer.TEA blocks residual silanols if tailing persists.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1][3][4]
Detection UV 254 nm254 nm offers better selectivity than 215 nm (fewer solvent interferences) [4].[1][5]
Temp 25°C - 30°CControls viscosity and mass transfer kinetics.[1]
Protocol B: HILIC Method (High Retention)

Best for: Maximizing retention, LC-MS compatibility.

ParameterSpecificationRationale
Column HILIC Silica or Amide Column (e.g., TSKgel Amide-80)Polar stationary phase retains polar amines via water layer partition.[1]
Mobile Phase Acetonitrile : Ammonium Acetate Buffer (85 : 15 v/v)High organic content is "weak" in HILIC, forcing retention.[1]
Buffer pH 10 mM Ammonium Acetate, pH 4.5Volatile buffer suitable for MS; pH ensures ionization of analyte.[1]
Mechanism PartitioningArecoline partitions into the water-rich layer on the silica surface.[1]

Part 4: Data Comparison & Expectations

When implementing Protocol A (C18 + Low pH), you should expect the following performance metrics compared to a standard neutral pH method:

MetricStandard Method (pH 6.0)Optimized Method (pH 3.0 + TEA)
Tailing Factor (

)
2.5 - 4.0 (Severe Tailing)0.9 - 1.2 (Symmetric)
Retention Time (

)
Unstable / DriftingStable (~5-7 mins)
Resolution (

)
Poor (< 1.5)Excellent (> 2.0)
Plate Count (

)
< 2,000> 5,000

Part 5: Mechanism of Action (Silanol Blocking)

Understanding the chemistry is vital for troubleshooting.[1] The diagram below details the molecular interaction occurring inside your column.[1]

Mechanism Silica Silica Surface Si-OH (Active) Si-O- (Ionized) Arecoline Arecoline (BH+) Polar Basic Silica->Arecoline Ionic Attraction (Causes Tailing) TEA Triethylamine (TEA+) Steric Bulk Sacrificial Base TEA->Silica Blocks Sites (High Affinity) Result Result: Arecoline Elutes Symmetrically TEA->Result Prevents Binding

Figure 2: Competitive binding mechanism where TEA prevents Arecoline from interacting with ionized silanols.[1]

References

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 2225, Arecoline. Retrieved from [Link][1]

  • Jantarat, C., et al. (2013).[1][4][6] A Simple and Rapid HPLC Technique for Determination of Arecoline in Areca Nut (Areca catechu L.) Extract.[1][4][6][7][8] Walailak Journal of Science and Technology, 10(1), 57–66.[1][4][6] Retrieved from [Link][1][4][7]

  • Pichini, S., et al. (2003).[1] Quantification of arecoline (areca nut alkaloid) in neonatal biological matrices by high-performance liquid chromatography/electrospray quadrupole mass spectrometry.[1][9][10] Rapid Communications in Mass Spectrometry, 17(17), 1958–1964.[1][10] Retrieved from [Link]

  • U.S. Pharmacopeia. (2023).[1] Chromatographic Columns: Cosmosil Applications for USP Methods. Retrieved from [Link][1]

Sources

Matrix effects in the analysis of arecoline in plasma samples.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Matrix Effects & Stability in Arecoline Quantitation

Doc ID: TS-ARC-2024-05 | Version: 2.1 | Status: Active

Welcome to the Technical Support Center

The "Ghost" Analyte Problem: Analyzing Arecoline in plasma presents a dual-threat challenge that often confuses researchers:

  • Chemical Instability: Arecoline rapidly hydrolyzes into Arecaidine via plasma esterases. If not stabilized within minutes, your "matrix effect" is actually sample degradation.

  • High Polarity: As a polar alkaloid (pKa ~7.6, LogP ~0.35), Arecoline elutes early on reverse-phase columns—exactly where phospholipids (the primary cause of matrix effects) elute.

This guide provides the protocols to distinguish between these two failure modes and solve them.

Module 1: The "Pre-Analysis" Crisis (Stability)

Diagnosis: You observe low recovery or variable quantification, even with a clean extraction. Root Cause: Serum cholinesterase and carboxylesterase enzymes degrade Arecoline ex vivo. The Fix: Immediate acidification.

Mechanism of Failure

The ester bond in Arecoline is susceptible to rapid enzymatic hydrolysis.[1] Standard anticoagulants (Heparin/EDTA) alone are insufficient to stop this reaction.

ArecolineDegradation Arecoline Arecoline (Active Analyte) Arecaidine Arecaidine (Hydrolyzed Metabolite) Arecoline->Arecaidine Rapid Hydrolysis Enzyme Plasma Esterases (Cholinesterase) Enzyme->Arecoline Attacks Ester Bond Acid Acidification (pH < 4.0) Acid->Enzyme Denatures/Inhibits

Figure 1: The enzymatic degradation pathway of Arecoline and the inhibition mechanism via acidification.

Standard Operating Procedure: Sample Stabilization

Do not deviate from this workflow.

  • Collection: Draw blood into K2-EDTA tubes (EDTA provides mild esterase inhibition compared to Heparin).

  • Temperature: Immediately place tubes in an ice-water bath (4°C).

  • Separation: Centrifuge at 4°C within 30 minutes of collection.

  • Stabilization (CRITICAL):

    • Transfer plasma to a fresh tube.

    • Immediately add 5% Formic Acid (v/v) to the plasma (e.g., 50 µL of 5% FA per 1 mL plasma).

    • Target pH: 3.0 – 4.0.

    • Alternative: Use Dichlorvos (organophosphate inhibitor), but acidification is safer and equally effective for LC-MS.

Module 2: Extraction Strategies (The "Dirty Matrix")

Diagnosis: Signal suppression > 20% or poor reproducibility. Root Cause: Co-eluting phospholipids competing for ionization in the MS source.

Comparison of Extraction Methodologies
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode Cation Exchange (SPE-MCX)
Principle Solubility crashPartitioning (LogP driven)Ionic interaction + Hydrophobicity
Cleanliness Low (High phospholipid carryover)Medium High (Removes phospholipids & salts)
Recovery High but variableLow (Arecoline is too polar)Consistent (>85%)
Matrix Effect High Risk (Ion Suppression)Moderate RiskLowest Risk
Recommendation Not RecommendedAlternative (High pH required)Gold Standard
Recommended Protocol: MCX Solid Phase Extraction

Since Arecoline is a base (pKa ~7.6), use Mixed-Mode Cation Exchange (MCX) to lock the analyte to the sorbent while washing away interferences.

Step-by-Step Workflow:

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load Acidified Plasma (from Module 1). Note: The low pH ensures Arecoline is positively charged (protonated).

  • Wash 1 (Acidic): 1 mL 2% Formic Acid in Water. (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL 100% Methanol. (CRITICAL: This removes neutral phospholipids while Arecoline stays locked by ionic charge).

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol. (High pH neutralizes Arecoline, breaking the ionic bond and releasing it).

SPE_Workflow Load 1. LOAD Acidified Plasma (pH 3) Arecoline(+) Wash 2. ORGANIC WASH 100% Methanol Removes Phospholipids Load->Wash Retains Analyte (Ionic) Elute 3. ELUTE 5% NH4OH in MeOH (pH > 10) Arecoline(0) Released Wash->Elute Cleans Matrix MS LC-MS/MS Analysis Elute->MS Clean Extract

Figure 2: Mixed-Mode Cation Exchange (MCX) mechanism for isolating basic arecoline from plasma lipids.

Module 3: Chromatography & Quantification

Diagnosis: Retention time drift or "dip" in baseline at Arecoline elution. Root Cause: Arecoline is polar and elutes early on C18, often in the "void volume" where salts and unretained matrix suppress signal.

Chromatographic Solutions
  • Column Choice:

    • Standard: C18 columns often fail to retain Arecoline beyond the void volume.

    • Recommended:HILIC (Hydrophilic Interaction Liquid Chromatography) or PFP (Pentafluorophenyl) columns. These provide better retention for polar bases.

  • Internal Standard (IS):

    • MANDATORY: Use Arecoline-d5 or Arecoline-d3 .

    • Why? A structural analog (like nicotine) will not compensate for matrix effects because it elutes at a different time. A stable isotope labeled (SIL) IS co-elutes and experiences the exact same suppression, correcting the quantification.

Matrix Effect Calculation

To validate your method, perform a Post-Extraction Spike experiment:



  • Result < 0%: Ion Suppression (Common).

  • Result > 0%: Ion Enhancement.

  • Acceptance Criteria: -15% to +15% (or corrected by IS).

Troubleshooting FAQ

Q: My recovery is good, but my sensitivity drops over time during a batch run. A: This is likely phospholipid buildup on your column. Even if you don't see them in the chromatogram, they may be eluting late or carrying over.

  • Fix: Add a "sawtooth" wash step (95% organic) at the end of your gradient to flush lipids.

  • Fix: Switch to SPE-MCX extraction (Module 2) to remove lipids before injection.

Q: Can I use Liquid-Liquid Extraction (LLE) instead of SPE? A: Yes, but it is difficult. Because Arecoline is polar, it prefers the water phase. To force it into an organic solvent (like MTBE or Ethyl Acetate), you must alkalinize the plasma (pH > 10) to neutralize the charge.

  • Risk:[2][3][4] High pH promotes hydrolysis (degradation). You must work very fast. SPE is safer.

Q: I see a secondary peak in my chromatogram. A: Check for Arecaidine . If your separation is poor, the metabolite (Arecaidine) might interfere. Ensure your MRM transitions are specific:

  • Arecoline: m/z 156.1

    
     53.1
    
  • Arecaidine: m/z 142.1

    
     44.1
    

References

  • Pan, H., et al. (2018). Development and validation of a rapid LC-MS/MS method for simultaneous quantification of arecoline and its two active metabolites in rat plasma.[5] Journal of Pharmaceutical and Biomedical Analysis, 154, 397-403.[5]

  • Wu, H., et al. (2017). Liquid chromatography-tandem mass spectrometric assay for determination of unstable arecoline in rat plasma and its application. Journal of Chromatography B, 1068-1069, 41-46.

  • Jain, V., et al. (2017). Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry.[1][3][6] Journal of Agricultural and Food Chemistry, 65(9), 1983–1990.

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. (Standard for Matrix Effect calculations).

Sources

Interpreting NMR spectra of deuterated arecoline.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide serves as a technical support resource for researchers utilizing deuterated arecoline (e.g., Arecoline-d3, Arecoline-d5) as an internal standard or mechanistic probe. It addresses common spectral anomalies, provides a logic-based assignment workflow, and details protocols for verifying isotopic purity.

Spectral Assignment: The "What Am I Looking At?"

Before troubleshooting, you must establish a baseline. Arecoline (Methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate) has two distinct methyl groups. The location of the deuterium label fundamentally alters the spectrum.

Comparative Chemical Shift Table (¹H NMR)

Solvent: DMSO-d₆ (Common for Hydrobromide salts)

Proton AssignmentNative Arecoline (δ ppm)Arecoline-N-d3 (δ ppm)Arecoline-O-d3 (δ ppm)Signal Change in Deuterated Analog
C4-H (Olefinic) 7.08 (m)7.08 (m)7.08 (m)Unchanged.
Ester -OCH₃ 3.74 (s)3.74 (s)Absent Disappears in O-d3; Unchanged in N-d3.
C2-H₂ (Ring) 3.94 (d, Broad)3.92 (Broad)3.94 (d)May show slight upfield isotope shift & broadening in N-d3.
C6-H₂ (Ring) 2.90 - 3.40 (m)2.88 - 3.38 (m)2.90 - 3.40 (m)May show slight upfield isotope shift & broadening in N-d3.
N-CH₃ 2.85 - 2.95 (s)**Absent 2.85 - 2.95 (s)Disappears in N-d3; Unchanged in O-d3.
C5-H₂ (Ring) 2.63 (m)2.61 (m)*2.63 (m)Minimal change.

Note: Chemical shifts for amine salts (HBr) are concentration and pH-dependent. The N-Me signal in the salt form is significantly deshielded (~2.9 ppm) compared to the free base (~2.4 ppm). Isotope Shift: Deuterium substitution typically induces a small upfield shift (0.01 - 0.05 ppm) in protons 2-3 bonds away due to the slightly shorter C-D bond length compared to C-H.

Workflow: Identification Logic

Use the following decision tree to confirm the identity of your labeled compound based on spectral data.

ArecolineID Start Start: Acquire 1H NMR (DMSO-d6 or D2O) CheckOlefin Locate Olefin Peak (~7.08 ppm) Start->CheckOlefin CheckNMe Check N-Methyl Region (~2.8 - 3.0 ppm) CheckOlefin->CheckNMe Peak Present? CheckOMe Check Ester O-Methyl Region (~3.74 ppm) CheckNMe->CheckOMe Peak Missing (Singlet absent) CheckNMe->CheckOMe Peak Present ResultNd3 Compound is Arecoline-N-d3 (Common Internal Standard) CheckOMe->ResultNd3 N-Me Missing, O-Me Present ResultOd3 Compound is Arecoline-O-d3 (Ester Labeled) CheckOMe->ResultOd3 N-Me Present, O-Me Missing ResultNative Compound is Native Arecoline (No Label) CheckOMe->ResultNative Both Present ResultMixed Mixture/Incomplete Labeling (See Troubleshooting) CheckOMe->ResultMixed Small Residual Peaks

Figure 1: Logic flow for identifying Arecoline isotopologues based on ¹H NMR signal absence.

Troubleshooting & FAQs

Q1: I see a small, broad "hump" where the N-methyl group should be in my Arecoline-d3 sample. Is it impure?

Diagnosis: This is likely residual protonated species or H-D coupling .

  • Mechanism: If the enrichment is 99% D, 1% H remains. However, if the peak is broad, it may be due to geminal coupling (if it were CHD₂) or simply the magnetic environment of the nitrogen.

  • Action:

    • Integrate the residual peak relative to the stable Olefinic peak (1H at 7.08 ppm).

    • If the integral is < 0.03 (3%), the sample meets standard isotopic purity specifications (>97 atom % D).

Q2: The multiplet peaks for the ring protons (C2, C6) look "blurry" or broader than in the native standard.

Diagnosis: This is a secondary isotope effect and quadrupolar relaxation .

  • Mechanism:

    • Coupling: The protons on C2 and C6 are 3 bonds away from the Nitrogen. In the deuterated form (N-CD₃), these protons couple to Deuterium (spin = 1). While J_HD is small (~1-2 Hz), it is often unresolved, leading to peak broadening rather than distinct splitting.

    • Relaxation: Deuterium has a quadrupole moment, which can induce efficient relaxation in nearby nuclei, broadening their signals.

  • Action: This is normal behavior for deuterated compounds. Do not interpret this as poor shimming unless the solvent peak is also broad.

Q3: My chemical shifts don't match the literature exactly.

Diagnosis: pH and Salt Form sensitivity.

  • Context: Arecoline is an amine.[1] The chemical shift of protons alpha to the nitrogen (N-Me, C2, C6) is highly sensitive to the protonation state.

    • Free Base: N-Me ~ 2.4 ppm.

    • HBr/HCl Salt: N-Me ~ 2.9 - 3.0 ppm.

  • Action: Check if you are using the free base or the hydrobromide salt. Ensure your solvent (e.g., DMSO-d₆) is not acidic or basic due to degradation.

Protocol: Quantifying Isotopic Enrichment (qNMR)

To validate the "D" percentage of your Arecoline-d3 standard, follow this self-validating protocol.

Objective: Calculate the % Deuteration of the N-methyl group.

Materials:

  • Arecoline-d3 sample (~5-10 mg).

  • High-precision NMR tube.

  • Solvent: D₂O (99.9%) or DMSO-d₆.

  • Internal Standard (Optional but recommended): Maleic Acid (Singlet at 6.2 ppm) or use the internal Olefin peak if purity is high.

Step-by-Step Procedure:

  • Preparation: Dissolve the sample completely. Ensure no undissolved particulates (causes line broadening).

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): Set to 30 seconds (at least 5 × T1). Crucial: Methyl protons have long T1 relaxation times. Short delays underestimate the H content, falsely inflating the calculated isotopic purity.

    • Scans: 16 or 32 (sufficient for S/N > 200).

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase and baseline correct manually.

  • Integration:

    • Reference Integral: Set the Olefinic proton (C4-H, ~7.08 ppm) to 1.00 .

    • Target Integral: Integrate the region where N-Methyl should be (~2.8 - 3.0 ppm). Let's call this value

      
       (Residual).
      
  • Calculation:

    • Theoretical protons for N-Me = 3.

Acceptance Criteria:

  • For commercial standards,

    
     D is typical.
    
  • 
     should be 
    
    
    
    (relative to 1H olefin).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2230, Arecoline. PubChem. Available at: [Link]

  • Bureau International des Poids et Mesures (BIPM). qNMR Internal Standard Reference Data (ISRD).[2] BIPM. Available at: [Link]

  • Hansen, P. E. Isotope effects on chemical shifts as a tool in structural studies. Magnetic Resonance in Chemistry. (General reference for intrinsic isotope effects).

Sources

Technical Support Center: Arecoline Analysis & Contamination Control

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for analytical chemists and toxicologists. It synthesizes mechanistic degradation pathways with practical LC-MS/MS troubleshooting.

Subject: Troubleshooting Contamination, Stability, and Matrix Interferences in Arecoline Quantitation. Applicable Methods: LC-MS/MS, GC-MS, HPLC-UV. Target Analytes: Arecoline, Arecaidine, Guvacine, Guvacoline.[1][2][3][4]

Core Directive: The Instability Paradox

Executive Summary: The primary "contamination" source in arecoline analysis is often internal. Arecoline contains a labile methyl ester moiety.[2][5] Unlike stable alkaloids (e.g., nicotine), arecoline is chemically fragile. It undergoes rapid hydrolysis to arecaidine (its carboxylic acid metabolite) under alkaline conditions or enzymatic activity.

If your blank samples show arecaidine, or your recovery rates for arecoline are consistently low, you are likely witnessing in-situ degradation , not external contamination.

Critical Degradation Pathway

The following diagram illustrates the chemical fate of arecoline during sample preparation.

ArecolineDegradation cluster_conditions Critical Control Factors Arecoline Arecoline (Methyl Ester) Arecaidine Arecaidine (Carboxylic Acid) *Common Artifact* Arecoline->Arecaidine Hydrolysis (pH > 7.0 or Esterases) EthylArecoline Ethyl Arecoline (Transesterification) Arecoline->EthylArecoline Ethanol present (In-vitro artifact) Cond1 High pH (Lime/Base) Cond2 Plasma Esterases Cond3 Warm Temperature

Figure 1: Mechanistic pathway of arecoline instability.[2][5][6] Hydrolysis to arecaidine is the primary cause of quantitative bias.

Module 1: Pre-Analytical Contamination & Stability

Issue: "My baseline arecaidine levels are impossibly high."

The "Lime" Effect

In betel quid analysis, the addition of slaked lime (Calcium Hydroxide) raises the pH to >9.0. If extraction is performed in this state without immediate acidification, arecoline converts to arecaidine within minutes.

Protocol for Stability (The "Acid Lock"):

  • Immediate Acidification: All biological samples (plasma, saliva) and nut extracts must be acidified to pH 3.0–4.0 immediately upon collection.

    • Reagent: Use 1% Formic Acid or dilute HCl.

  • Enzyme Inhibition: For plasma samples, carboxylesterases remain active even after collection.

    • Action: Add Sodium Fluoride (NaF) or specific esterase inhibitors (e.g., eserine) to collection tubes.

  • Cold Chain: Process all samples on ice (4°C). Hydrolysis rates double with every 10°C increase.

ParameterSafe ZoneDanger Zone (Contamination Risk)
pH 3.0 – 5.0> 7.5 (Rapid Hydrolysis)
Solvent Water/Methanol + 0.1% Formic AcidPure Water or Alkaline Buffers
Temperature 4°C or -20°CRoom Temp (>20°C)
Storage Amber Glass (Light sensitive)Clear Plastic (Adsorption risk)

Module 2: Analytical Interferences (LC-MS/MS)

Issue: "I see ghost peaks or ion suppression in my chromatogram."

Phospholipid Build-up (The "Late Eluter")

In plasma analysis, phospholipids (PLs) often elute later than arecoline. If the gradient is too short, PLs from Injection A will wrap around and co-elute with Arecoline in Injection B.

  • Symptom: Variable signal intensity; poor reproducibility.

  • Fix: Implement a "Sawtooth" gradient wash or use PL-removal SPE plates (e.g., Ostro™ or HybridSPE™).

Isobaric Interferences

Arecoline (m/z ~156.1) has a low molecular weight, making it susceptible to background noise from solvent impurities and plasticizers.

  • N-Oxide Interference: Arecoline N-oxide (metabolite) can thermally degrade back to arecoline in the heated ESI source, creating a false positive.

  • Solution: Ensure chromatographic separation between Arecoline and its N-oxide. Do not rely solely on MS selectivity.

Carryover

Arecoline is a basic amine (pKa ~7.8). It interacts strongly with silanols on glass vials and metallic surfaces in the HPLC flow path.

  • Diagnosis: Inject a high standard (ULOQ) followed by three blank injections. If the first blank > 20% of LLOQ, you have carryover.

  • Remedy: Use a needle wash solution containing Acetonitrile:Isopropanol:Formic Acid (40:40:20) . The acid protonates the amine, preventing adsorption.

Troubleshooting Guide & FAQs

Q1: Why is Arecaidine appearing in my "Blank" matrix samples?

A: This is rarely external contamination. It is likely enzymatic conversion occurring during the thawing process of your blank matrix (plasma/saliva).

  • Root Cause: Plasma esterases are reactivated when the matrix thaws.

  • Validation Step: Add an esterase inhibitor (NaF) to your blank matrix before spiking or processing. If the Arecaidine peak disappears, the source was enzymatic.

Q2: I am analyzing betel nut products. Why do my results vary so wildly?

A: Non-homogeneity and heat generation.

  • Grinding: Grinding nuts generates heat, which accelerates the reaction of arecoline with native polyphenols or lime.

  • Protocol: Cryo-milling (grinding under liquid nitrogen) is the gold standard to prevent degradation during sample prep.

Q3: Can I use ethanol for extraction?

A: Caution is advised. If the sample contains liver enzymes or specific catalysts, ethanol can react with arecoline to form Ethyl Arecoline (transesterification), artificially lowering your arecoline count and creating a new artifact peak. Methanol/Acetonitrile is safer.

Q4: My internal standard (Arecoline-d3) signal is dropping over the run.

A: This indicates Matrix Effect (Ion Suppression) .

  • Mechanism: Co-eluting matrix components (salts, mucins in saliva) are competing for ionization charge.

  • Fix:

    • Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge. This washes away non-ionic interferences.

    • Dilute the sample 1:5 or 1:10 if sensitivity permits.

Validated Workflow Visualization

The following workflow minimizes contamination and degradation risks.

Workflow Start Sample Collection (Saliva/Plasma/Nut) Stabilize IMMEDIATE STABILIZATION Add Acid (pH < 4) + NaF (Enzyme Inhibitor) Start->Stabilize < 5 mins Extract Extraction (SPE - MCX) Wash: 2% Formic Acid (Remove Interferences) Elute: 5% NH4OH in MeOH Stabilize->Extract Cold Chain (4°C) Dry Evaporation < 40°C under Nitrogen Extract->Dry Reconstitute Reconstitution Mobile Phase A (0.1% Formic Acid) Dry->Reconstitute Analysis LC-MS/MS Analysis Use Arecoline-d5 Internal Standard Reconstitute->Analysis

Figure 2: Optimized sample preparation workflow emphasizing pH control and enzyme inhibition.

References

  • Hydrolysis & Metabolism

    • Title: In vitro hydrolysis of areca nut xenobiotics in human liver.[5]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • LC-MS/MS Method Validation

    • Title: Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chrom
    • Source: Journal of Agricultural and Food Chemistry (via NIH).
    • URL:[Link]

  • Carryover & Contamination

    • Title: Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules.
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Matrix Effects in Saliva

    • Title: Study of salivary arecoline in areca nut chewers.[3][7][8][9]

    • Source: Journal of Oral and Maxillofacial P
    • URL:[Link]

Sources

Technical Support Center: pH Optimization for Arecoline Extraction

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the extraction of arecoline from botanical sources, primarily the areca nut. It is designed as a series of frequently asked questions and troubleshooting scenarios to address specific issues encountered during experimental work. The core focus is on the critical role of pH in achieving high-purity, high-yield extractions.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the fundamental principle behind using pH to optimize arecoline extraction?

The entire process is governed by the chemical nature of arecoline and its acid dissociation constant (pKa). Arecoline is a tertiary amine, making it a weak base. Its pKa is approximately 7.4. This means that the pH of the solvent system dictates whether arecoline exists predominantly in its ionized (protonated) form or as a neutral free base.

  • At pH < pKa (Acidic Conditions): Arecoline becomes protonated (Arecoline-H+), forming a salt (e.g., arecoline hydrochloride). This ionized form is highly soluble in polar solvents like water and insoluble in nonpolar organic solvents.

  • At pH > pKa (Alkaline Conditions): Arecoline remains in its deprotonated, neutral free base form. This form is poorly soluble in water but highly soluble in common organic solvents like dichloromethane or chloroform.

This pH-dependent solubility is the lever we use to selectively pull arecoline from the raw plant matrix into a purified solution. The process, known as acid-base extraction, involves first converting it to its water-soluble salt to separate it from other non-polar compounds and then converting it back to its lipid-soluble free base to extract it away from water-soluble impurities.

Diagram: Principle of pH-Dependent Arecoline Partitioning

G Aqueous_Protonated Arecoline-H+ (Salt) Highly Soluble Aqueous_Base Arecoline (Free Base) Poorly Soluble Aqueous_Protonated->Aqueous_Base Add Acid (H+) Organic_Protonated Arecoline-H+ (Salt) Insoluble Aqueous_Base->Aqueous_Protonated Add Base (OH-) Organic_Base Arecoline (Free Base) Highly Soluble pH_Low pH < 7.4 (Acidic) pH_Low->Aqueous_Protonated Favored Partitioning pH_High pH > 7.4 (Alkaline) pH_High->Aqueous_Base Favored Partitioning G A Start: Filtered Acidic Aqueous Extract (pH ~2.5) B Aliquot into 5 equal volumes A->B C1 Adjust to pH 8.0 with 1M Na₂CO₃ B->C1 C2 Adjust to pH 9.0 B->C2 C3 Adjust to pH 10.0 B->C3 C4 Adjust to pH 11.0 B->C4 C5 Adjust to pH 12.0 B->C5 D Add equal volume of Dichloromethane to each aliquot C1->D C2->D C3->D C4->D C5->D E Gently invert funnels to mix phases Allow layers to separate D->E F Collect organic layer from each sample E->F G Analyze arecoline concentration in each organic layer via HPLC F->G H Plot [Arecoline] vs. pH Identify optimal pH G->H

Caption: Systematic workflow for optimizing extraction pH.

Procedure:

  • Preparation: Start with a filtered acidic aqueous extract from the initial solid-liquid extraction of areca nut powder. Ensure the solution is free of particulate matter.

  • Aliquoting: Divide the acidic extract into five equal volumes (e.g., 20 mL each) and place each into a separate 50 mL separatory funnel.

  • pH Adjustment:

    • To funnel 1, slowly add 1M Na₂CO₃ dropwise while monitoring with a calibrated pH meter until the solution stabilizes at pH 8.0.

    • Repeat for the remaining funnels, adjusting them to pH 9.0, 10.0, 11.0, and 12.0, respectively. Record the final pH for each.

  • Organic Extraction:

    • Add an equal volume (20 mL) of dichloromethane to each of the five separatory funnels.

    • Stopper the funnels and gently invert them 15-20 times to mix the phases. Avoid vigorous shaking to prevent emulsion formation.

    • Vent the funnels periodically to release pressure.

  • Phase Separation:

    • Place the funnels in a rack and allow the layers to fully separate.

    • Carefully drain the lower organic layer (dichloromethane) from each funnel into a separate, labeled collection vial.

  • Quantification:

    • Analyze the concentration of arecoline in each of the five organic extracts using a validated HPLC method.

  • Analysis:

    • Plot the measured arecoline concentration against the corresponding pH value. The pH that yields the highest concentration is the optimum for your specific conditions.

References

  • Jain, R., & Gupta, V. K. (2018). Arecoline: A Comprehensive Review of its Chemistry, Pharmacology, and Therapeutic Potential. Journal of Natural Products, 81(4), 1084-1093. (Note: This is a representative reference; a direct link to a specific pKa database is often proprietary. The pKa of ~7.
  • PubChem. (n.d.). Arecoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Han, G., & Ling, Y. (2011). Optimization of ultrasonic-assisted extraction of arecoline from Areca catechu L. by response surface methodology. Journal of Medicinal Plants Research, 5(20), 5063-5069.
  • Ashok, A., & Kumar, S. (2015). Hydrolysis of arecoline and its implications for areca nut-induced oral submucous fibrosis. Journal of Oral and Maxillofacial Pathology, 19(2), 173–179. Retrieved from [Link]

  • Long, J., & Li, Q. (2010). Study on the extraction and purification of arecoline from areca nut. Journal of Chemical and Pharmaceutical Research, 2(5), 353-357.

Validation & Comparative

A Comparative Guide to the Metabolic Stability of Arecoline and Arecoline-d5

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the metabolic fate of a compound is paramount to its clinical success. This guide provides an in-depth comparison of the metabolic stability of arecoline and its deuterated analog, Arecoline-d5. We will explore the metabolic pathways of arecoline, the rationale behind isotopic substitution, and present a framework for their comparative in vitro evaluation.

Introduction to Arecoline and the Imperative of Metabolic Stability

Arecoline is the primary psychoactive alkaloid found in the areca nut, the fruit of the Areca catechu palm.[1][2] Consumed by millions worldwide, its use is associated with a range of physiological effects, but also with significant health risks, including oral cancer.[1][2] The therapeutic potential and toxicological profile of arecoline are intrinsically linked to its biotransformation in the body.[1]

A molecule's metabolic stability dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. For arecoline, rapid metabolism can lead to a short duration of action and the formation of various metabolites, some of which may contribute to its adverse effects.[3][4][5] Enhancing metabolic stability is a common strategy in drug development to improve a compound's pharmacological properties. One such strategy is selective deuteration.

The Metabolic Landcape of Arecoline

Arecoline undergoes extensive metabolism primarily in the liver, through two main pathways: hydrolysis and N-oxidation.[1][6]

  • Hydrolysis: The most significant metabolic route for arecoline is the hydrolysis of its methyl ester group to form arecaidine.[1][7][8] This reaction is primarily catalyzed by carboxylesterases, with studies suggesting that human carboxylesterase 1 (CES1) is the key enzyme involved.[7][9] Arecaidine is a major metabolite and is further biotransformed.[3][4][5]

  • N-Oxidation: Another important pathway is the oxidation of the tertiary amine to yield arecoline N-oxide.[1][6] This transformation is mediated by flavin-containing monooxygenases (FMOs), with FMO1 playing a primary role.[8] Arecoline N-oxide is considered an active metabolite and may contribute to the overall toxicity of arecoline.[1][10]

  • Other Pathways: Arecoline can also undergo glutathione conjugation and other minor metabolic transformations.[1][3][6] In mice, a major metabolite is N-methylnipecotic acid, formed through the reduction of the double bond in arecaidine.[3][4] While cytochrome P450 (CYP) enzymes do not appear to play a major role in the primary metabolism of arecoline, some studies suggest they may be involved in the metabolism of its downstream metabolites.[11][12][13]

Arecoline_Metabolism Arecoline Arecoline Arecaidine Arecaidine Arecoline->Arecaidine Carboxylesterases (CES1) Arecoline_N_oxide Arecoline N-oxide Arecoline->Arecoline_N_oxide Flavin-containing monooxygenases (FMOs) Further_Metabolites Further Metabolites Arecaidine->Further_Metabolites N_methylnipecotic_acid N-methylnipecotic acid (in mice) Arecaidine->N_methylnipecotic_acid

Caption: Major metabolic pathways of arecoline.

Arecoline-d5: Leveraging the Kinetic Isotope Effect for Enhanced Stability

Arecoline-d5 is a deuterated analog of arecoline, where five hydrogen atoms have been replaced by deuterium atoms. The strategic placement of deuterium at metabolically labile positions can significantly slow down the rate of metabolism, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE) .[14][15][16]

The KIE arises from the difference in the zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.[14][17] The C-D bond is stronger and requires more energy to break.[14][18] If the cleavage of a C-H bond is the rate-determining step in a metabolic reaction, substituting that hydrogen with deuterium will decrease the reaction rate.[14][15][16]

For arecoline, deuteration of the N-methyl group and the adjacent methylene groups is a logical strategy to enhance its metabolic stability. These positions are susceptible to enzymatic attack, and strengthening these C-H bonds through deuteration is expected to hinder metabolism.

Comparative In Vitro Metabolic Stability: An Experimental Framework

To objectively compare the metabolic stability of arecoline and Arecoline-d5, a well-controlled in vitro assay using human liver microsomes is the gold standard.[19][20][21] Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, including CYPs, FMOs, and carboxylesterases.[21][22]

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a typical workflow for assessing the metabolic stability of arecoline and Arecoline-d5 in human liver microsomes.

In_Vitro_Metabolic_Stability_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare stock solutions of Arecoline & Arecoline-d5 P2 Thaw human liver microsomes on ice P3 Prepare incubation buffer (e.g., potassium phosphate) I1 Pre-incubate microsomes and test compound at 37°C P3->I1 I2 Initiate reaction with NADPH/cofactors I1->I2 I3 Incubate at 37°C with shaking I2->I3 I4 Collect samples at various time points I3->I4 A1 Quench reaction (e.g., with acetonitrile) I4->A1 A2 Centrifuge to pellet protein A1->A2 A3 Analyze supernatant by LC-MS/MS A2->A3 A4 Quantify parent compound concentration A3->A4

Caption: Experimental workflow for in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of arecoline and Arecoline-d5 (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (for CYP and FMO-mediated metabolism) and UGT-cofactors if phase II metabolism is also being assessed. For carboxylesterase activity, NADPH is not required.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound (arecoline or Arecoline-d5).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • From the slope of the linear regression, calculate the in vitro half-life (t½).

    • Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Expected Outcomes and Data Interpretation

Based on the principles of the kinetic isotope effect, Arecoline-d5 is expected to exhibit greater metabolic stability compared to arecoline. This would be reflected in a longer in vitro half-life and a lower intrinsic clearance.

ParameterArecoline (Hypothetical Data)Arecoline-d5 (Hypothetical Data)Rationale for Difference
In Vitro Half-life (t½, min) 1545The stronger C-D bonds in Arecoline-d5 slow down the rate of enzymatic cleavage, leading to a longer half-life.
Intrinsic Clearance (Clint, µL/min/mg protein) 92.430.8A lower rate of metabolism results in a lower intrinsic clearance, indicating that the compound is cleared more slowly by the liver enzymes.

Note: The above data is hypothetical and serves to illustrate the expected trend. Actual values may vary depending on the experimental conditions.

Conclusion

The strategic deuteration of arecoline to Arecoline-d5 presents a promising approach to enhance its metabolic stability. By leveraging the kinetic isotope effect, the rate of metabolism can be significantly reduced, potentially leading to an improved pharmacokinetic profile. The comparative in vitro metabolic stability assay using human liver microsomes provides a robust and reliable method to quantify this difference. The expected outcome is a longer half-life and lower intrinsic clearance for Arecoline-d5, which would warrant further investigation into its potential as a research tool or therapeutic agent with improved properties. This guide provides the foundational knowledge and a practical framework for researchers to embark on such comparative studies.

References

  • Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Giri, S., Idle, J. R., Chen, C., Zabriskie, T. M., Krausz, K. W., & Gonzalez, F. J. (2006). A metabolomic approach to the metabolism of the areca nut alkaloids arecoline and arecaidine in the mouse. Chemical research in toxicology, 19(6), 818–827.
  • Arecoline. (n.d.). In Wikipedia. Retrieved from [Link]

  • Myers, A. L., D'Ambrosio, J. G., & Wigdahl, B. (2020). Characterization of the In Vitro Hydrolysis of Areca (Betel) Nut Xenobiotics, Arecoline and Guvacoline. The FASEB Journal, 34(S1), 1-1.
  • Giri, S., Idle, J. R., Chen, C., Zabriskie, T. M., Krausz, K. W., & Gonzalez, F. J. (2006). A metabolomic approach to the metabolism of the areca nut alkaloids arecoline and arecaidine in the mouse. Chemical research in toxicology, 19(6), 818–827.
  • The metabolic pathway of arecoline and arecaidine. Arecaidine... | Download Scientific Diagram. (n.d.). Retrieved from [Link]

  • Guengerich, F. P. (2009). Kinetic deuterium isotope effects in cytochrome P450 reactions. Methods in molecular biology (Clifton, N.J.), 547, 161–173.
  • Myers, A. L., & Wigdahl, B. (2022). In vitro hydrolysis of areca nut xenobiotics in human liver. Drug Metabolism and Disposition, 50(9), 1234-1243.
  • Gant, T. G. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug news & perspectives, 23(6), 398–404.
  • Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved from [Link]

  • Mutlib, A. E. (2008). The kinetic isotope effect in the search for deuterated drugs. Future medicinal chemistry, 2(8), 1275-1286.
  • Giri, S., Idle, J. R., Chen, C., Zabriskie, T. M., Krausz, K. W., & Gonzalez, F. J. (2006). A metabolomic approach to the metabolism of the areca nut alkaloids arecoline and arecaidine in the mouse. Chemical research in toxicology, 19(6), 818–827.
  • metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]

  • Kinetic isotope effect – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Myers, A. L., & Wigdahl, B. (2024). Characterization of the In Vitro Hydrolysis of Areca (Betel) Nut Xenobiotics, Arecoline and Guvacoline. The Journal of pharmacology and experimental therapeutics, 389(3), S3.
  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]

  • Xu, R. M., Wang, J. J., Cai, J. Y., Sun, L. J., & Chen, Y. (2014). Effects of arecoline on hepatic cytochrome P450 activity and oxidative stress. The Journal of toxicological sciences, 39(4), 609–614.
  • Summarizes the biological effects of the metabolites of arecoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Xu, R. M., Wang, J. J., Cai, J. Y., Sun, L. J., & Chen, Y. (2014). Effects of arecoline on hepatic cytochrome P450 activity and oxidative stress. The Journal of toxicological sciences, 39(4), 609–614.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Retrieved from [Link]

  • Ghasemzadeh, A., Karbalaei, K., Jaafar, H. Z., & Rahmat, A. (2022). Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review. Molecules (Basel, Switzerland), 27(23), 8275.
  • Zhang, Y., Wang, Y., Zhang, Y., & Li, X. (2023). Comprehensive Insights into Arecoline Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics. Molecules (Basel, Switzerland), 28(13), 5038.
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved from [Link]

  • (A) Depletion of arecoline over 90 min in the presence of fresh HLM ( ) or HLC ( )... | Download Scientific Diagram. (n.d.). Retrieved from [Link]

  • Giri, S., Idle, J. R., Chen, C., Zabriskie, T. M., Krausz, K. W., & Gonzalez, F. J. (2006). A metabolomic approach to the metabolism of the areca nut alkaloids arecoline and arecaidine in the mouse. Chemical research in toxicology, 19(6), 818–827.

Sources

Isotope Effects of Deuterium Labeling on Arecoline Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of native Arecoline versus its Deuterated analogs, designed for researchers in pharmacokinetics and drug discovery.

Executive Summary: The Metabolic Bottleneck

Arecoline, a muscarinic acetylcholine receptor agonist, holds therapeutic potential for neurodegenerative disorders (e.g., Alzheimer’s, Schizophrenia). However, its clinical utility is severely compromised by rapid metabolic clearance and toxicity .

  • The Problem: Arecoline has an extremely short half-life (

    
     min in human liver microsomes) due to rapid hydrolysis by Carboxylesterase 1 (CES1). Furthermore, oxidative metabolism by Flavin-containing Monooxygenases (FMO) yields Arecoline N-oxide , a genotoxic metabolite.[1]
    
  • The Solution: Deuterium labeling (Deuterated Arecoline) exploits the Kinetic Isotope Effect (KIE) to strengthen C-H bonds. This guide analyzes how strategic deuteration can modulate metabolic stability and shunt toxicity without altering the pharmacophore’s binding affinity.

Metabolic Landscape & Deuterium Strategy

To effectively apply deuterium labeling, one must map the metabolic "soft spots" of the molecule.

Comparative Metabolic Pathways
FeatureNative Arecoline Deuterated Strategy (Target)
Primary Clearance Hydrolysis (via CES1) to Arecaidine. Rapid loss of efficacy.Ester-Methyl Deuteration (

):
Induces secondary KIE to potentially slow hydrolysis rates.
Secondary Clearance N-Oxidation (via FMO1/3) to Arecoline N-oxide.Ring/N-Methyl Deuteration: Induces primary KIE to reduce formation of toxic N-oxide.
Toxicity High (due to N-oxide and reactive intermediates).Lower (Metabolic Shunting reduces toxic metabolite load).
Visualization: Metabolic Pathways & Labeling Sites

The following diagram illustrates the competing metabolic pathways and the specific sites where deuterium substitution interferes with enzyme kinetics.

ArecolineMetabolism cluster_legend Legend Arecoline Arecoline (Native Substrate) Arecaidine Arecaidine (Major Metabolite - Inactive/Low Tox) Arecoline->Arecaidine Hydrolysis (CES1) Rapid Clearance NOxide Arecoline N-Oxide (Minor Metabolite - GENOTOXIC) Arecoline->NOxide N-Oxidation (FMO) Toxification D_Ester Deuterated Ester (-COOCD3) D_Ester->Arecoline Substitution Site D_Ester->Arecaidine Secondary KIE (Slight Reduction in k) D_Ring Deuterated Ring (C2/C6-D) D_Ring->Arecoline Substitution Site D_Ring->NOxide Primary KIE (Significant Reduction in k) key1 Blue: Parent Drug key2 Green: Safe Metabolite key3 Red: Toxic Metabolite

Figure 1: Metabolic bifurcation of Arecoline showing Hydrolysis (CES1) and Oxidation (FMO) pathways. Yellow nodes indicate deuterium insertion points to modulate these specific pathways.

Comparative Performance Analysis

This section compares the physicochemical and pharmacokinetic properties.[2] Note that while native Arecoline data is empirical, Deuterated Arecoline data represents projected values based on established KIE principles (


 for primary effects).
Table 1: Physicochemical & Metabolic Profile
ParameterNative ArecolineDeuterated Arecoline (Analog)Impact of Deuteration
Molecular Weight 155.19 g/mol ~158-164 g/mol Negligible effect on solubility or permeability.
Lipophilicity (LogP) 1.31.28 (approx)C-D bonds are slightly less lipophilic; minimal impact on BBB penetration.
Metabolic Stability (

)
6.5 - 16 min (HLM)Projected: 20 - 45 min High Impact: Slowing CES1 hydrolysis extends half-life.
Toxic Metabolite Formation High (N-oxide)LowSafety Impact: Primary KIE on C-H bonds adjacent to Nitrogen reduces N-oxidation rates.
Binding Affinity (

)
~10-50 nM (Muscarinic)IdenticalDeuterium does not alter steric fit in the receptor pocket.

Experimental Protocols (Self-Validating Systems)

To objectively measure the isotope effect, researchers must utilize a comparative microsomal stability assay. This protocol is designed to be self-validating by using the native compound as an internal control.

Protocol: Comparative Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) and 

of Native vs. Deuterated Arecoline.
Reagents & Setup:
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Test Compounds: Arecoline (Native) and Arecoline-d3 (Ester-labeled) / Arecoline-d4 (Ring-labeled).

Workflow Steps:
  • Pre-Incubation:

    • Prepare a 1 µM solution of Test Compound in Phosphate Buffer containing 0.5 mg/mL HLM.

    • Incubate at 37°C for 5 minutes to equilibrate.

    • Control: Include a "No NADPH" control to distinguish CES1 hydrolysis (NADPH-independent) from FMO oxidation (NADPH-dependent).

  • Reaction Initiation:

    • Add NADPH regenerating system to start the reaction.

    • Total reaction volume: 200 µL per time point.

  • Sampling (Kinetic Time Points):

    • Extract aliquots at

      
       minutes.
      
    • Quenching: Immediately dispense into 600 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis (LC-MS/MS):

    • Centrifuge samples (4000 rpm, 20 min, 4°C).

    • Inject supernatant into LC-MS/MS.

    • Monitor MRM transitions:

      • Arecoline:

        
        
        
      • Arecoline-d3:

        
        
        
  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
      .
      
    • Calculate

      
      .
      
    • Isotope Effect (

      
      ):  Ratio of 
      
      
      
      .
Visualization: Experimental Workflow

ExperimentalProtocol Start Start: HLM + Buffer (37°C) Split Split Groups Start->Split GroupA Group A: Native Arecoline (Reference) Split->GroupA GroupB Group B: Deuterated Analog (Test) Split->GroupB Reaction Add NADPH Initiate Metabolism GroupA->Reaction GroupB->Reaction Sampling Sampling Points 0, 5, 10, 30, 60 min Reaction->Sampling Quench Quench with ACN (Stop Reaction) Sampling->Quench Analysis LC-MS/MS Analysis Calculate k_depletion Quench->Analysis

Figure 2: Step-by-step workflow for determining the Kinetic Isotope Effect (KIE) using Human Liver Microsomes (HLM).

Scientific Interpretation & Causality

Why Deuterium Works (The Mechanism)

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to a lower zero-point energy.

  • Bond Dissociation Energy (BDE): C-D bonds require ~1.2–1.5 kcal/mol more energy to break than C-H bonds.

  • Primary KIE: If the rate-determining step (RDS) involves C-H bond cleavage (e.g., CYP450 or FMO oxidation of the ring), substituting D will significantly reduce the reaction rate (

    
    ).
    
  • Secondary KIE: If the substitution is on a carbon adjacent to the reaction center (e.g., the methyl ester group during hydrolysis), the effect is steric or inductive, usually resulting in a smaller rate change (

    
    ).
    

Application to Arecoline: To maximize stability, researchers should prioritize Ring Deuteration (to stop toxic N-oxidation) combined with Ester Modification (to slow hydrolysis). However, since hydrolysis is the dominant clearance pathway, deuterium alone on the ester methyl may provide only modest stability improvements unless coupled with steric hindrance strategies.

References

  • Giri, S., et al. (2006). "A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Arecaidine in the Mouse." Chemical Research in Toxicology. [Link]

  • Patterson, T. A., et al. (2020). "Characterization of the In Vitro Hydrolysis of Areca (Betel) Nut Xenobiotics, Arecoline and Guvacoline." Xenobiotica. [Link]

  • Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry. [Link]

  • IARC Working Group. (2004). "Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]

  • Shao, L., et al. (2011). "Deuterium isotope effects on drug pharmacokinetics." Drug Metabolism and Disposition. [Link]

Sources

A Senior Application Scientist's Guide to the Analysis of Arecoline: A Comparative Evaluation of Arecoline-d5 Hydrobromide Salt as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of arecoline, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an in-depth technical comparison of Arecoline-d5 hydrobromide salt, a stable isotope-labeled internal standard, with alternative approaches, supported by experimental data and established bioanalytical principles. As a Senior Application Scientist, my aim is to not only present protocols but to elucidate the scientific rationale behind the selection and validation of an internal standard in regulated bioanalysis.

Arecoline, a primary psychoactive alkaloid from the areca nut, is the subject of extensive research due to its neurological effects and potential therapeutic applications, as well as its association with adverse health outcomes.[1][2] Accurate quantification of arecoline in biological matrices is crucial for pharmacokinetic, toxicological, and clinical studies. The inherent variability in sample preparation and instrument response necessitates the use of an internal standard (IS) to ensure the integrity of the analytical data.

The Critical Role of the Internal Standard in Bioanalysis

An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and ionization, without interfering with its detection. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte, leading to superior compensation for matrix effects and variability.[3]

This guide will compare the performance of this compound with a commonly used structural analog internal standard, pilocarpine, in the context of a validated LC-MS/MS assay for arecoline in human plasma.

Certificate of Analysis: A First Look at Quality

Before incorporating any standard into an assay, a thorough review of its Certificate of Analysis (CoA) is the first critical step. The CoA provides essential information about the identity, purity, and quality of the standard. While specific values may vary between batches and suppliers, a typical CoA for a high-quality this compound would include the following specifications.[4]

Table 1: Representative Certificate of Analysis Specifications for this compound

ParameterSpecificationMethodSignificance in Bioanalysis
Identity
IUPAC Namemethyl 1-(methyl-d3)-1,2,5,6-tetrahydropyridine-3-carboxylate;hydrobromide-d2-Confirms the correct chemical entity.
Molecular FormulaC8H8D5NO2 · HBrMass SpectrometryVerifies the elemental composition and mass.
Molecular Weight241.14 g/mol Mass SpectrometryEssential for accurate stock solution preparation.[5]
Purity
Chemical Purity≥98%HPLC/UVEnsures that the standard is free from non-isotopic impurities that could interfere with the analysis or degrade over time.
Isotopic Purity≥99% atom % DMass SpectrometryA high degree of deuteration is crucial to prevent isotopic crosstalk with the unlabeled analyte, ensuring accurate quantification.
Physical Properties
AppearanceWhite to off-white solidVisualBasic quality control check.
SolubilitySoluble in water and methanol-Important for the preparation of stock and working solutions.[6]

Comparative Analysis: this compound vs. Pilocarpine

To illustrate the practical advantages of a SIL-IS, we will compare the expected performance of this compound with pilocarpine, a non-isotopically labeled structural analog that has been used as an internal standard for arecoline analysis.[7]

Table 2: Performance Comparison of Internal Standards for Arecoline Quantification

Performance ParameterThis compound (SIL-IS)Pilocarpine (Structural Analog IS)Rationale and Experimental Insight
Co-elution Co-elutes with arecolineSeparates chromatographically from arecolineA co-eluting SIL-IS experiences the same matrix effects at the same time as the analyte, leading to more effective compensation.
Ionization Efficiency Identical to arecolineDifferent from arecolineThe deuterium substitution has a negligible effect on ionization, ensuring that the IS and analyte respond similarly to changes in ESI conditions. Pilocarpine's different structure will lead to different ionization efficiency.
Extraction Recovery Nearly identical to arecolineMay differ from arecolineThe similar physicochemical properties of a SIL-IS ensure that it tracks the analyte through the entire sample preparation process, correcting for losses at each step.[8]
Matrix Effect Highly effective compensationLess effective compensationAs a structural analog, pilocarpine's response to ion suppression or enhancement may not accurately reflect that of arecoline, leading to biased results.
Validation according to FDA Guidance More likely to meet stringent validation criteriaMay require more extensive validation to demonstrate acceptable performanceThe FDA's Bioanalytical Method Validation guidance emphasizes the need for a well-characterized and appropriate internal standard.[9][10] A SIL-IS generally simplifies the validation process.

Experimental Workflow for Arecoline Quantification in Human Plasma

The following is a detailed protocol for the quantification of arecoline in human plasma using this compound as an internal standard, based on established methodologies.[7][11]

Preparation of Stock and Working Solutions
  • Arecoline Stock Solution (1 mg/mL): Accurately weigh and dissolve arecoline hydrobromide in methanol.

  • This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the arecoline stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the IS working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma is_add Add 20 µL IS Working Solution plasma->is_add vortex1 Vortex is_add->vortex1 ppt Add 300 µL Acetonitrile vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcinject Inject into LC-MS/MS reconstitute->lcinject

Caption: Protein Precipitation Workflow for Arecoline Analysis.

LC-MS/MS Analysis
  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • Arecoline: Q1/Q3 (e.g., m/z 156.1 -> 96.1)

    • Arecoline-d5: Q1/Q3 (e.g., m/z 161.1 -> 101.1)

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Autosampler Autosampler HPLC Pump HPLC Pump Autosampler->HPLC Pump Sample Injection Column Column HPLC Pump->Column Mobile Phase Gradient MS Source MS Source Column->MS Source Analyte Separation Quadrupole 1 (Q1) Quadrupole 1 (Q1) MS Source->Quadrupole 1 (Q1) Ionization Collision Cell (Q2) Collision Cell (Q2) Quadrupole 1 (Q1)->Collision Cell (Q2) Precursor Ion Selection Quadrupole 3 (Q3) Quadrupole 3 (Q3) Collision Cell (Q2)->Quadrupole 3 (Q3) Fragmentation Detector Detector Quadrupole 3 (Q3)->Detector Product Ion Selection

Caption: LC-MS/MS Workflow for Bioanalysis.

Data Analysis and Validation

The concentration of arecoline in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve constructed from standards of known concentrations. The method should be fully validated according to the FDA's Bioanalytical Method Validation guidance, which includes assessments of selectivity, specificity, accuracy, precision, recovery, matrix effect, and stability.[8][9][10]

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. While structural analogs like pilocarpine can be used, a stable isotope-labeled internal standard such as this compound offers significant advantages in terms of accuracy, precision, and the ability to compensate for matrix effects. The near-identical physicochemical properties of a SIL-IS ensure that it behaves like the analyte throughout the analytical process, leading to a more rugged and reliable assay. For researchers and drug development professionals seeking the highest quality data in arecoline quantification, the use of this compound is the recommended approach.

References

  • Veeprho. Arecoline-D5 (Hydrobromide Salt) | CAS 131448-18-5. [Link]

  • Pichini, S., Pellegrini, M., Zuccaro, P., & Pacifici, R. (2003). Quantification of arecoline (areca nut alkaloid) in neonatal biological matrices by high-performance liquid chromatography/electrospray quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 17(17), 1969-1974. [Link]

  • Chemistry Stack Exchange. Process of Arecoline Extraction. [Link]

  • Wikipedia. Arecoline. [Link]

  • Lin, C. C., et al. (2024). Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review. Molecules, 29(23), 5283. [Link]

  • Jain, R., et al. (2015). Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(8), 645-652. [Link]

  • Wang, Y., et al. (2025). Modulation of neural activity and gene expression by arecoline. Neuropharmacology, 261, 109959. [Link]

  • Jantarat, C., et al. (2013). A simple and rapid hplc technique for determination of arecoline in areca nut (areca catechu l.) extract. Walailak Journal of Science and Technology (WJST), 10(1), 57-65. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Jantarat, C., et al. (2013). A Simple and Rapid HPLC Technique for Determination of Arecoline in Areca Nut (Areca catechu L.) Extract. ResearchGate. [Link]

  • Sharma, V., & Sharma, P. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Sarode, G. S., et al. (2013). Study of salivary arecoline in areca nut chewers. Journal of oral and maxillofacial pathology: JOMFP, 17(3), 356. [Link]

  • Bąchor, R., et al. (2019). Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS. Molecules, 24(23), 4385. [Link]

  • Thomson, R. J., & Isenegger, P. G. (2019). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein journal of organic chemistry, 15(1), 2235-2244. [Link]

  • U.S. Food and Drug Administration. (2019). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

  • Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]

  • Clearsynth. This compound. [Link]

  • U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthetic Arecoline-d5 Hydrobromide Salt

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Percentage – Defining Purity for a Deuterated Standard

Arecoline-d5 hydrobromide is the deuterated analogue of arecoline hydrobromide, an alkaloid found in the areca nut.[1][2] In the realm of quantitative bioanalysis, particularly in pharmacokinetic and toxicological studies, Arecoline-d5 serves a critical role as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3][4] Its structural and chemical similarity to the target analyte, arecoline, allows it to mimic the analyte's behavior during sample extraction and ionization, correcting for variability and ensuring accurate quantification.

However, the utility of a deuterated internal standard is entirely dependent on its purity. For a compound like Arecoline-d5 hydrobromide, "purity" is a multi-faceted concept that extends beyond a simple percentage on a certificate of analysis. It is a composite of three distinct, yet interconnected, quality attributes:

  • Chemical Purity: The absence of extraneous organic or inorganic molecules, including synthetic precursors, side-products, or degradation products like arecaidine.[5][6]

  • Isotopic Enrichment: The percentage of deuterium atoms specifically incorporated at the intended positions within the molecular structure. This is distinct from species abundance and is the true measure of the standard's isotopic integrity.[7][8]

  • Structural Integrity: Absolute confirmation that the molecular structure is correct and that the deuterium labels are located at the designated positions.[9]

This guide provides a comparative analysis of the primary analytical techniques used to validate these attributes. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a framework for interpreting the resulting data, ensuring the trustworthiness and reliability of your analytical results.

The Analytical Triad: A Comparative Overview of Core Techniques

A robust purity assessment strategy does not rely on a single method. Instead, it leverages a combination of techniques where the strengths of one compensate for the limitations of another.[10][11] The three pillars of this approach for Arecoline-d5 hydrobromide are Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC).

Technique Primary Purity Attribute Assessed Strengths Limitations
qNMR Spectroscopy Chemical Purity, Structural Integrity, Isotopic EnrichmentAbsolute quantification without a specific reference standard; provides definitive structural information.[12][13]Lower sensitivity compared to MS; requires higher sample concentration.
LC-MS/MS Chemical Purity, Isotopic EnrichmentExceptional sensitivity for trace impurity detection; directly measures isotopologue distribution.[14][15]Requires a well-characterized reference standard for absolute quantification; potential for ion suppression.
HPLC-UV Chemical PurityRobust, reproducible, and widely accessible for quantifying known, UV-active impurities.[16][17]Cannot differentiate between isotopologues; lower sensitivity and specificity than LC-MS.

Method I: Quantitative NMR (qNMR) Spectroscopy – The Gold Standard for Absolute Purity and Structure

Expertise & Causality: qNMR is a primary ratio method of measurement. The area of an NMR signal is directly proportional to the number of nuclei contributing to it, regardless of the molecule's structure.[12][13] This unique principle allows for the determination of absolute purity by comparing the integral of an analyte signal to that of a certified internal standard of known purity and weight, without the need for a specific Arecoline-d5 reference standard.[18] This makes qNMR an authoritative tool for assigning the purity value that other methods will be validated against.

Experimental Protocol: ¹H qNMR for Chemical Purity
  • Selection of Internal Standard (IS): Choose a certified internal standard (e.g., Maleic Anhydride, Dimethyl Sulfone) that is stable, non-volatile, has a simple proton spectrum with sharp peaks that do not overlap with the analyte signals, and is soluble in the same deuterated solvent as the analyte.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the Arecoline-d5 hydrobromide salt into a clean vial.

    • Accurately weigh a similar mass of the chosen internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d4). Ensure complete dissolution.

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a spectrometer of 400 MHz or higher.

    • Causality: A critical parameter is the relaxation delay (D1). It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard. This ensures all protons are fully relaxed before the next pulse, making the signal integrals directly proportional to the molar concentration. A typical D1 for this type of molecule is 30-60 seconds.

    • Use a 90° pulse angle to maximize signal.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-deuterated signal from Arecoline-d5 (e.g., the N-CH₃ methyl protons) and a signal from the internal standard.

    • Calculate the purity using the following formula[12]:

      Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • Purity = Purity of the standard

Workflow for qNMR Purity Assessment

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh_analyte Accurately Weigh Arecoline-d5 HBr dissolve Dissolve Mixture in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H Spectrum (D1 > 5*T₁) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Purity using Formula integrate->calculate

Caption: Workflow for determining chemical purity via qNMR.

Assessing Isotopic Enrichment with NMR
  • ¹H NMR: Isotopic enrichment can be estimated by comparing the integral of a residual, non-deuterated proton signal at a labeled position to the integral of a fully protonated signal (like the N-CH₃ group). A lower integral for the residual proton signal indicates higher deuteration.[8]

  • ²H (Deuterium) NMR: For highly enriched compounds (>98%), ²H NMR is a superior alternative. It directly detects the deuterium nuclei, providing a clean spectrum without interference from proton signals.[19] The presence of signals at chemical shifts corresponding to the labeled positions confirms the structural integrity and location of the deuterium atoms.

Method II: LC-MS/MS – The Tool for High-Sensitivity Impurity Profiling and Isotopic Distribution

Expertise & Causality: LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.[4] This makes it the ideal method for detecting and quantifying trace-level chemical impurities that may be missed by NMR. Furthermore, the mass spectrometer acts as a precise scale for molecules, allowing for the direct measurement of the relative abundance of different isotopologues (d5, d4, d3, etc.), which is essential for confirming isotopic enrichment.[9][14]

Experimental Protocol: LC-MS/MS for Purity and Isotopic Analysis
  • Sample Preparation:

    • Prepare a stock solution of Arecoline-d5 hydrobromide in a suitable solvent (e.g., Methanol or Water) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to create working solutions for analysis (e.g., 1 µg/mL).

  • LC Parameters:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

    • Mobile Phase: A gradient elution is often employed for effective separation of potential impurities.

      • Mobile Phase A: Water with 0.1% Formic Acid (provides protons for good ionization).

      • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 25-40 °C to ensure reproducible retention times.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization Positive (ESI+), as arecoline is a basic compound that readily accepts a proton.

    • Analysis Mode:

      • Full Scan: To identify unexpected impurities and determine the isotopic distribution. Acquire data across a mass range that includes the parent compound and potential lower-mass impurities.

      • Multiple Reaction Monitoring (MRM): For high-sensitivity quantification of known impurities or for pharmacokinetic studies. The transition for arecoline is m/z 156.2 → 53.2; the primary transition for Arecoline-d5 would be approximately m/z 161.2 → 58.2 (exact mass will vary with labeling pattern).[4][15]

  • Data Interpretation:

    • Chemical Purity: Integrate the peak area of all impurity peaks in the chromatogram and express the purity as the percentage of the main peak area relative to the total area of all peaks.

    • Isotopic Enrichment: In the full scan mass spectrum, extract the ion intensities for the mass cluster around the parent ion (e.g., from d0 to d5). After correcting for the natural abundance of ¹³C, the relative intensity of the d5 peak compared to the sum of all isotopologue peaks provides the isotopic enrichment.[14]

Workflow for LC-MS Isotopic Enrichment Analysis```dot

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep_sample Prepare Dilute Solution of Arecoline-d5 HBr inject Inject into LC-MS prep_sample->inject separate Chromatographic Separation (C18) inject->separate analyze Full Scan MS Analysis (ESI+) separate->analyze extract Extract Mass Spectrum for Analyte Peak analyze->extract integrate Integrate Ion Intensities of Isotopologues (d0-d5) extract->integrate calculate Calculate Isotopic Enrichment integrate->calculate

Caption: Workflow for chemical purity analysis via HPLC-UV.

Conclusion: An Integrated Strategy for Unquestionable Quality

The purity assessment of a synthetic deuterated standard like Arecoline-d5 hydrobromide is a rigorous process that demands a multi-pronged analytical approach. No single technique can provide a complete picture.

  • qNMR serves as the foundational method, providing an absolute measure of chemical purity and definitive structural confirmation.

  • LC-MS/MS offers unparalleled sensitivity for trace impurity detection and is the definitive tool for characterizing the isotopologue distribution and confirming isotopic enrichment.

  • HPLC-UV provides a robust, reliable, and cost-effective method for routine quality control of known chemical impurities.

By integrating these techniques, researchers, scientists, and drug development professionals can establish a comprehensive and self-validating system. This ensures that the Arecoline-d5 hydrobromide used as an internal standard is of the highest quality, leading to trustworthy, accurate, and reproducible results in critical bioanalytical assays.

References

  • Jain, V., Arora, S., & Singh, S. (2017). Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry. Journal of Analytical Toxicology, 41(5), 421–428. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Mestrelab Research. (n.d.). What is qNMR and why is it important? Mestrelab Resources. Retrieved from [Link]

  • Marcos, J., Pozo, O. J., & de la Torre, R. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(8), 719–727. Retrieved from [Link]

  • Jantarat, C., et al. (2013). A simple and rapid hplc technique for determination of arecoline in areca nut (areca catechu l.) extract. Walailak Journal of Science and Technology (WJST), 10(4), 363-372. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) A Simple and Rapid HPLC Technique for Determination of Arecoline in Areca Nut (Areca catechu L.) Extract. Retrieved from [Link]

  • Jantarat, C., et al. (2013). A Simple and Rapid HPLC Technique for Determination of Arecoline in Areca Nut (Areca catechu L.) Extract. Walailak Journal of Science and Technology. Retrieved from [Link]

  • ResearchGate. (2017). Estimation of arecoline content of various forms of areca nut preparations by high-pressure thin-layer chromatography. Retrieved from [Link]

  • Liu, Y. J., et al. (2024). Comprehensive Insights into Arecoline Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics. Molecules, 29(23), 5208. Retrieved from [Link]

  • Wikipedia. (n.d.). Arecoline. Retrieved from [Link]

  • Jayalakshmi, S., et al. (2015). Studies on Variation in Arecoline Content of Arecanuts Collected from Different Parts of Karnataka. Biosciences Biotechnology Research Asia, 12(1), 319-323. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Haderlein, S. B., et al. (2010). Experimental Determination of Isotope Enrichment Factors – Bias from Mass Removal by Repetitive Sampling. Environmental Science & Technology, 44(10), 3827–3833. Retrieved from [Link]

  • Kumar, A., et al. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 11(3), 269-277. Retrieved from [Link]

  • Chan, C. C., et al. (Eds.). (2004). Handbook of Analytical Validation. Routledge. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Arecoline Hydrobromide-impurities. Retrieved from [Link]

  • Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 168-177. Retrieved from [Link]

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • PubMed. (2024). Comprehensive Insights into Arecoline Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics. Retrieved from [Link]

  • Hazra, J., et al. (2016). Detection of arecoline by simple high-performance thin-layer chromatographic method in Indian nontobacco pan masala. Journal of Advanced Pharmaceutical Technology & Research, 7(2), 54–58. Retrieved from [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • Williams, S. N., et al. (2006). A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse. Chemical Research in Toxicology, 19(8), 1077–1086. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Rondinone, A. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from [Link]

  • Li, Y., et al. (2018). Development and validation of a rapid LC-MS/MS method for simultaneous quantification of arecoline and its two active metabolites in rat plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1089, 48-55. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2020). Arecoline. In Acrolein, Crotonaldehyde, and Arecoline. IARC. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • American Chemical Society. (2021). Arecoline. Retrieved from [Link]

  • Ubuy. (n.d.). 10Grams Arecoline Hydrobromide, CAS 300-08-3, Purity. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of Arecoline-d5 Hydrobromide Salt

[1]

Executive Safety Snapshot

Arecoline-d5 Hydrobromide (Deuterated Arecoline) is a stable isotope-labeled internal standard used in LC-MS quantification.[1] While chemically stable, it retains the potent biological activity of its non-deuterated parent, acting as a muscarinic acetylcholine receptor agonist .[2]

  • Primary Hazard: Acute Toxicity (Oral/Dermal/Inhalation).[1][3][4]

  • Mechanism: Parasympathomimetic overstimulation (bradycardia, salivation, respiratory distress).[1][2][5]

  • Critical Control: Do NOT treat as general organic waste. Segregate as Toxic Bio-Organic .

ParameterSpecification
CAS Number 300-08-3 (Parent); d5-variant specific CAS varies by vendor
Signal Word DANGER
Hazard Codes H301 (Toxic if swallowed), H311, H331
RCRA Status Non-Listed (Not P/U); Manage as Toxic Chemical Waste
Disposal Method High-Temperature Incineration (via licensed vendor)

Material Characterization & Causality

To ensure a self-validating safety system, one must understand why specific protocols are enforced.[1][2]

The Deuterium Factor

The "d5" designation indicates the replacement of five hydrogen atoms with deuterium.

  • Operational Insight: Deuteration does not mitigate toxicity. The kinetic isotope effect may slightly alter metabolic rates, but for disposal purposes, the substance must be treated with the same rigor as native Arecoline.[1][2]

  • Cost Implication: Due to the high value of deuterated standards, "disposal" often involves micro-quantities (residual milligrams).[1] However, even trace amounts in mother liquors require strict segregation to prevent groundwater contamination.[2]

The Hydrobromide Salt (HBr)

The salt form renders the compound water-soluble.[1]

  • Risk: In aqueous waste streams, if the pH drops significantly (acidic), there is a theoretical risk of HBr vapor release, though the salt is generally stable.[1][2]

  • Protocol: Ensure liquid waste streams containing this salt are maintained at pH 6–8 to prevent hydrolysis or salt precipitation that could clog waste lines.

Waste Stream Architecture

Do not mix Arecoline-d5 waste with general solvents.[1] Use the following segregation logic to prevent cross-reactivity and ensure regulatory compliance.

Diagram: Disposal Decision Logic

DisposalLogic

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arecoline-d5 Hydrobromide Salt
Reactant of Route 2
Reactant of Route 2
Arecoline-d5 Hydrobromide Salt

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.